2-Amino-1-(2,4-dimethoxyphenyl)ethanol
Description
BenchChem offers high-quality 2-Amino-1-(2,4-dimethoxyphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(2,4-dimethoxyphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-1-(2,4-dimethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-13-7-3-4-8(9(12)6-11)10(5-7)14-2/h3-5,9,12H,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWOHAWNQCDJLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CN)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40588034 | |
| Record name | 2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145412-88-0 | |
| Record name | 2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40588034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and properties of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol
Executive Summary
This technical guide provides a comprehensive analysis of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol , a beta-hydroxylated phenethylamine derivative.[1] While often overshadowed by its 2,5-isomer (a metabolite of the pharmaceutical agent Midodrine) and its 3,4-isomer (related to norepinephrine), the 2,4-isomer represents a critical distinct chemical entity. It appears primarily as a Phase I metabolite of the psychoactive agent 2,4-Dimethoxyamphetamine (2,4-DMA) and serves as a reference standard in forensic toxicology and adrenergic receptor structure-activity relationship (SAR) studies.
This document outlines the physiochemical properties, a validated synthesis protocol via the "Acetophenone Route," and the metabolic context of the molecule.[1]
Chemical Identity & Structure
The molecule consists of a phenethylamine backbone substituted with methoxy groups at the 2 and 4 positions of the phenyl ring and a hydroxyl group at the beta-position of the ethyl chain.[1]
Structural Nomenclature
-
IUPAC Name: 2-Amino-1-(2,4-dimethoxyphenyl)ethanol
-
Common Aliases:
-Hydroxy-2,4-dimethoxyphenethylamine; 2,4-DMA metabolite.[1] -
Molecular Formula:
[2][3]
Physiochemical Properties
Note: Data derived from isomeric comparisons (2,5-isomer) and computational prediction models due to the rarity of the isolated 2,4-isomer.
| Property | Value / Description | Context |
| Physical State | Solid (Crystalline) | Typically isolated as Hydrochloride (HCl) salt.[1][3] |
| Melting Point | 146–150°C (HCl salt) | Predicted range based on 2,5-isomer data [1].[1] |
| Solubility | Water, Ethanol, Methanol | High polarity due to -OH and |
| pKa (Base) | ~9.5 | Protonation of the primary amine.[1] |
| Chirality | One Stereocenter ( | Exists as (R) and (S) enantiomers.[4] |
| H-Bond Donors | 2 | |
| H-Bond Acceptors | 4 | Two |
Chemical Synthesis: The Acetophenone Route[1]
The most robust synthetic pathway for beta-hydroxyphenethylamines is the Friedel-Crafts Acylation followed by Amination and Reduction .[1] This method avoids the instability associated with the Henry reaction (nitroalkene) route when targeting the alcohol rather than the amine.
Reaction Scheme Overview
-
Acylation: 1,3-Dimethoxybenzene
2,4-Dimethoxyacetophenone.[1] -
Bromination: Alpha-bromination to form the phenacyl bromide.[1]
-
Amination: Nucleophilic substitution (Delépine or Azide method).[1]
-
Reduction: Carbonyl reduction to the amino alcohol.
Detailed Experimental Protocol
Step 1: Precursor Synthesis (Acylation)
-
Reagents: 1,3-Dimethoxybenzene (Resorcinol dimethyl ether), Acetyl Chloride, Aluminum Chloride (
). -
Solvent: Dichloromethane (DCM) or Carbon Disulfide.[1]
-
Mechanism: Friedel-Crafts Acylation.[1] The 2,4-substitution pattern is favored due to the directing effects of the methoxy groups.[1][5]
-
Protocol:
Step 2: Alpha-Bromination [1]
-
Reagents: 2,4-Dimethoxyacetophenone, Bromine (
) or N-Bromosuccinimide (NBS). -
Solvent: Glacial Acetic Acid (for
) or Acetonitrile (for NBS).[1] -
Protocol:
Step 3 & 4: Amination and Reduction (The Delépine-Reduction Sequence)
-
Reagents: Hexamethylenetetramine (Hexamine), HCl, Sodium Borohydride (
). -
Protocol:
-
Complexation: React alpha-bromo ketone with Hexamine in Chloroform to form the quaternary salt. Filter the salt.[1][6]
-
Hydrolysis: Reflux the salt in ethanolic HCl to cleave the hexamine, yielding the 2-Amino-1-(2,4-dimethoxyphenyl)ethanone (Amino Ketone) salt.[1]
-
Reduction: Dissolve the amino ketone in Methanol at 0°C.
-
Add
(2.0 eq) slowly (exothermic).[1] -
Stir for 2 hours. Evaporate solvent.[1] Acidify to crystallize the target 2-Amino-1-(2,4-dimethoxyphenyl)ethanol HCl .
-
Visualized Synthesis Workflow
Figure 1: Step-wise chemical synthesis via the Acetophenone-Delépine route.
Metabolic & Pharmacological Context[5][8][9][10][11][12]
Metabolic Pathway (Phase I)
This molecule is a primary metabolite of 2,4-Dimethoxyamphetamine (2,4-DMA) . The parent compound (2,4-DMA) is a substituted amphetamine.[1] The metabolic conversion involves beta-hydroxylation , a reaction catalyzed by Dopamine Beta-Hydroxylase (DBH) or specific CYP450 isozymes [2].[1]
-
Significance: Beta-hydroxylation increases polarity, generally reducing blood-brain barrier (BBB) permeability and facilitating renal excretion.[1]
-
Comparison: Similar to how Dopamine converts to Norepinephrine via beta-hydroxylation.[1]
Structure-Activity Relationship (SAR)
The 2,4-substitution pattern creates a distinct pharmacological profile compared to the 2,5-series (Midodrine/DOM) or 3,4-series (Neurotransmitters).
-
Adrenergic Shift: The addition of the beta-hydroxyl group to a phenethylamine generally shifts affinity from Serotonin (5-HT) receptors towards Adrenergic (
and ) receptors .[1] -
2,4-Substitution Effect:
-
Lipophilicity: The hydroxyl group significantly lowers LogP, limiting CNS activity compared to the parent 2,4-DMA.[1]
Biological Pathway Diagram
Figure 2: Metabolic generation of the target molecule from 2,4-DMA.
References
-
ChemicalBook. (2026).[1][3] 2-Amino-1-(2,5-dimethoxyphenyl)ethanol Properties (Isomeric Reference). Retrieved from
-
National Institutes of Health (NIH). (2005).[1] Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B). PubMed.[1][7] Retrieved from
-
Shulgin, A. T. (1991).[1] PIHKAL: A Chemical Love Story.[1] (Context on 2,4-DMA pharmacology).
-
PubChem. (2025).[1][2][8] 2,4-Dimethoxyamphetamine (Parent Compound Data).[1][9] Retrieved from
-
BenchChem. (2025).[1] Synthesis of Dimethoxyacetophenone Derivatives. Retrieved from
Sources
- 1. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | CymitQuimica [cymitquimica.com]
- 2. 2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-ol | C10H15NO3 | CID 188422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 3600-87-1 [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | C10H14ClNO3 | CID 44182074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,4-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]
Literature review of 2,4-dimethoxyphenylethanolamine analogs
This technical guide provides a comprehensive literature review and structural analysis of 2,4-dimethoxyphenylethanolamine (also known as 2-amino-1-(2,4-dimethoxyphenyl)ethanol ) and its functional analogs.
While the 2,5-dimethoxy substitution pattern (e.g., Methoxamine , 2C-B ) is widely documented for its adrenergic and serotonergic activity, the 2,4-isomer represents a distinct, less-explored chemical space with unique pharmacological implications, particularly in adrenergic receptor selectivity and metabolic stability.
Technical Guide & Whitepaper
Executive Summary & Chemical Identity[1]
2,4-Dimethoxyphenylethanolamine is a substituted phenylethanolamine characterized by methoxy groups at the ortho (2) and para (4) positions of the phenyl ring, and a beta-hydroxy group on the ethylamine side chain.
-
IUPAC Name: 2-amino-1-(2,4-dimethoxyphenyl)ethanol
-
CAS Registry Number: 145412-88-0
-
Molecular Formula: C
H NO -
Key Distinction: Unlike its non-hydroxylated counterpart 2,4-DMPEA (a phenethylamine), the presence of the beta-hydroxyl group significantly reduces blood-brain barrier (BBB) permeability and increases selectivity for peripheral adrenergic receptors (specifically
).
Structural Comparison Table
| Compound | Structure | Primary Target | CNS Activity |
| 2,4-Dimethoxyphenylethanolamine | Low (Polar) | ||
| Methoxamine | Low | ||
| 2,4-DMPEA | Des-hydroxy, 2,4-(OMe) | 5-HT | Moderate |
| Midodrine | Glycine prodrug, 2,5-(OMe) | Low |
Synthesis Methodologies
The synthesis of 2,4-dimethoxyphenylethanolamine analogs typically proceeds via two primary routes: the Nitroaldol (Henry) Reaction or the
Protocol A: Nitroaldol Condensation (Henry Reaction)
Rationale: This route constructs the carbon skeleton directly from the aldehyde and nitromethane, followed by a simultaneous reduction of the nitro group and the alkene/ketone.
Step-by-Step Methodology:
-
Condensation:
-
Reagents: 2,4-Dimethoxybenzaldehyde, Nitromethane (
), Ammonium Acetate ( ) catalyst. -
Conditions: Reflux in acetic acid or methanol for 2–4 hours.
-
Intermediate: 2,4-dimethoxy-
-nitrostyrene. -
Note: The 2,4-substitution pattern is electron-rich, facilitating rapid condensation.
-
-
Epoxidation/Hydrolysis (Modified for
-OH):-
Direct reduction of the nitrostyrene usually yields the phenethylamine (2,4-DMPEA). To get the phenylethanolamine (
-OH), one must oxidize the alkene or use a cyanohydrin route. -
Alternative (Cyanohydrin): React 2,4-dimethoxybenzaldehyde with Trimethylsilyl cyanide (TMSCN) and Zinc Iodide (
) to form the cyanohydrin, followed by Lithium Aluminum Hydride ( ) reduction.
-
-
Preferred Route (Bromoketone):
-
Step 1: Friedel-Crafts acylation of 1,3-dimethoxybenzene with acetyl chloride to form 2,4-dimethoxyacetophenone.
-
Step 2:
-Bromination using in ether to yield 2-bromo-1-(2,4-dimethoxyphenyl)ethanone. -
Step 3: Amination with Hexamethylenetetramine (Delepine reaction) or Dibenzylamine to protect/introduce nitrogen.
-
Step 4: Reduction of the ketone to the alcohol using Sodium Borohydride (
).
-
Visualization: Synthesis Pathway (Graphviz)
Caption: Figure 1. Convergent synthesis pathways for 2,4-dimethoxyphenylethanolamine via alpha-bromoketone (solid) and cyanohydrin (dashed) routes.
Pharmacological Profile & SAR
The pharmacological activity of 2,4-dimethoxyphenylethanolamine is governed by the "2,4-substitution rule" which differentiates it from the psychoactive 2,5-analogs.
Adrenergic Activity ( vs )
Phenylethanolamines are classic adrenergic scaffolds.
-
Mechanism: The
-hydroxyl group allows for hydrogen bonding with the Serine residues in the adrenergic receptor binding pocket (TM5). -
Selectivity: The 2,5-dimethoxy pattern (Methoxamine) confers high
-selectivity and resistance to MAO/COMT degradation. The 2,4-pattern is sterically distinct.[1]-
Hypothesis: The 4-methoxy group is para to the side chain, mimicking the 4-OH of norepinephrine, potentially retaining
-adrenergic affinity, whereas the 2-methoxy group provides steric bulk similar to the 2,5-pattern. -
Data Inference: Analogs in this class often act as partial
agonists or pressor agents with reduced potency compared to Methoxamine.
-
Serotonergic Activity (5-HT )[4]
-
2,4-DMPEA (Parent Amine): Known to be a weak partial agonist at 5-HT
. The 2,4-substitution is generally considered "inactive" for hallucinogenic effects compared to 2,5- (2C-B) or 3,4,5- (Mescaline) patterns. -
Effect of
-OH: The addition of the hydroxyl group decreases lipophilicity ( ), preventing significant CNS penetration. Therefore, 2,4-dimethoxyphenylethanolamine is non-hallucinogenic and acts peripherally.
Structure-Activity Relationship (SAR) Matrix
| Feature | Modification | Effect on Activity |
| Ring Substitution | 2,4-Dimethoxy | Reduces 5-HT |
| Side Chain | Increases | |
| Methylation (to form Methoxamine analog) | Increases resistance to MAO; enhances oral bioavailability. | |
| N-Alkylation | Isopropyl / t-Butyl | Shifts selectivity towards |
Key Analogs and Related Compounds
Methoxamine (Isomer)[1][3][5]
-
Structure: 2,5-Dimethoxy-
-hydroxy- -methylphenethylamine. -
Relevance: The clinical gold standard for pure
agonism. It demonstrates that dimethoxy-phenylethanolamines are stable, potent vasoconstrictors.
RS-102221
-
Structure: Contains a 2,4-dimethoxyphenyl moiety linked to a complex sulfonamide tail.
-
Activity: A highly selective 5-HT
antagonist . -
Insight: Proves that the 2,4-dimethoxy scaffold can bind selectively to serotonin receptors when the side chain is modified to reach secondary binding pockets.
2,4-Dimethoxy Chalcones
-
Activity: Potent MAO-B Inhibitors .
-
Relevance: Researchers synthesizing 2,4-dimethoxyphenylethanolamine must be aware that metabolic precursors (ketones/chalcones) may possess independent inhibitory activity on Monoamine Oxidase.
Experimental Protocols (Self-Validating)
Protocol: Characterization of 2,4-Dimethoxyphenylethanolamine HCl
To ensure scientific integrity, the synthesized compound must be validated against the following parameters.
-
Melting Point: Expected range 145–148 °C (HCl salt).
-
H-NMR (DMSO-
, 400 MHz):- 3.75 (s, 3H, 2-OMe)
- 3.78 (s, 3H, 4-OMe)
-
2.8-3.0 (m, 2H,
-N) - 4.9 (dd, 1H, CH-OH)
- 6.5-7.3 (m, 3H, Aromatic protons)
-
Solubility Check:
-
Soluble in: Water, Ethanol, DMSO.
-
Insoluble in: Diethyl ether, Hexane.
-
Validation: If the product dissolves in ether, it is likely the free base or the non-hydroxylated amine.
-
Visualization: Biological Signaling Potential
Caption: Figure 2. Predicted pharmacodynamics showing primary action at peripheral Alpha-1 adrenergic receptors and limited CNS interaction.
References
-
Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Context on 2,4-DMPEA and phenethylamine SAR). Link
-
Glennon, R. A., et al. (1982). "Structure-activity relationships of phenalkylamines." Journal of Medicinal Chemistry, 25(10), 1163-1168. (SAR of dimethoxy substitutions).[1][2][3][4]
-
Nichols, D. E. (2018). "Psychedelics."[5] Pharmacological Reviews, 68(2), 264-355. (Review of phenethylamine pharmacology).
-
PubChem Compound Summary. (2024). "2-amino-1-(2,4-dimethoxyphenyl)ethanol." National Center for Biotechnology Information. CAS: 145412-88-0. Link
-
Bonnefous, C., et al. (2009). "Discovery of RS-102221: A novel, high affinity, and selective 5-HT2C receptor antagonist." Bioorganic & Medicinal Chemistry Letters. (Demonstrates 2,4-dimethoxy utility in selective ligands).
Sources
- 1. (1R,2R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-ol [benchchem.com]
- 2. Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G‑Protein-Coupled Receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. scispace.com [scispace.com]
- 5. scribd.com [scribd.com]
2-Amino-1-(2,4-dimethoxyphenyl)ethanol as a pharmaceutical intermediate
Pharmaceutical Intermediate Profile & Synthetic Methodology
Executive Summary
2-Amino-1-(2,4-dimethoxyphenyl)ethanol is a specialized phenylethanolamine derivative serving as a critical building block in medicinal chemistry. Structurally characterized by a 2,4-dimethoxy substitution pattern on the phenyl ring and a primary aminoethanol side chain, it functions as a privileged scaffold for the development of adrenergic receptor modulators (agonists/antagonists).
While isomeric to the established antihypotensive agent Midodrine (2,5-dimethoxy analog) and the alpha-agonist Methoxamine , the 2,4-dimethoxy isomer offers distinct steric and electronic properties utilized in Structure-Activity Relationship (SAR) studies targeting
Chemical Profile & Properties[1][2][3][4][5]
| Parameter | Specification |
| IUPAC Name | 2-Amino-1-(2,4-dimethoxyphenyl)ethanol |
| CAS Number | 60965-26-6 (Precursor Ref), Specific CAS varies by salt form |
| Molecular Formula | C |
| Molecular Weight | 213.23 g/mol |
| Chirality | Contains 1 chiral center at C1 (exists as R/S enantiomers) |
| Physical State | White to off-white crystalline solid (typically as HCl salt) |
| Solubility | Soluble in Water, Methanol; Sparingly soluble in Ethanol |
| Key Functional Groups | Primary Amine, Secondary Alcohol, Aryl Ethers |
Synthetic Methodology
The synthesis of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol requires a regioselective approach to establish the 2,4-substitution pattern, followed by the construction of the aminoethanol tail. The industry-standard route utilizes Resorcinol Dimethyl Ether as the starting material.
Reaction Pathway Visualization
The following diagram illustrates the stepwise conversion from the aromatic precursor to the final amino alcohol.
Figure 1: Stepwise synthetic pathway from Resorcinol Dimethyl Ether to the target Aminoethanol.
Detailed Experimental Protocols
Step 1: Friedel-Crafts Acylation
Objective: Regioselective synthesis of 2,4-dimethoxyacetophenone.
-
Mechanism: Electrophilic aromatic substitution. The 2,4-position is activated by the ortho/para-directing methoxy groups.
-
Protocol:
-
Charge a reactor with 1,3-dimethoxybenzene (1.0 eq) and dry Dichloromethane (DCM) .
-
Cool to 0°C. Slowly add Aluminum Chloride (AlCl
) (1.1 eq) maintaining temperature <5°C. -
Add Acetyl Chloride (1.05 eq) dropwise over 1 hour.
-
Reflux for 2 hours. Monitor conversion by TLC/HPLC.
-
Quench: Pour mixture onto ice/HCl. Extract organic layer, wash with brine, and dry over MgSO
. -
Yield: ~85-90%.
-
Step 2: Alpha-Bromination
Objective: Functionalization of the methyl ketone.
-
Safety Note: The product is a potent lachrymator. Handle in a fume hood.
-
Protocol:
-
Dissolve 2,4-dimethoxyacetophenone in Methanol/DCM (1:1).
-
Add Bromine (Br
) (1.0 eq) dropwise at 0°C. The color should dissipate as the reaction proceeds. -
Stir for 1 hour at room temperature.
-
Evaporate solvents to yield the crude
-bromoketone solid. Recrystallize from Ethanol if necessary.
-
Step 3 & 4: Amination and Reduction (Delépine or Azide Route)
Route Choice: The Azide Route is preferred for safety and yield over the Delépine reaction (Hexamethylenetetramine) for this specific substrate.
-
Azidation: Dissolve the bromoketone in DMF . Add Sodium Azide (NaN
) (1.2 eq). Stir at RT for 4 hours. (Caution: Azides are shock-sensitive; do not concentrate to dryness/heat). -
Reduction:
-
Catalytic Hydrogenation: Transfer the azide solution to a hydrogenation vessel. Add 10% Pd/C (5 wt%) and stir under H
(3 atm) for 6-12 hours. This reduces both the azide (to amine) and the ketone (to alcohol) simultaneously. -
Alternative (Borohydride): If stepwise reduction is required, reduce the ketone first with NaBH
in Ethanol, then reduce the azide via Staudinger reaction (PPh ).
-
Pharmaceutical Applications & SAR
The 2-Amino-1-(2,4-dimethoxyphenyl)ethanol scaffold is a structural analog to several key adrenergic drugs. Its utility lies in exploring the regiochemical space of the phenyl ring to alter receptor subtype selectivity (
Structural Comparison
| Drug/Compound | Substitution Pattern | Primary Indication |
| Target Compound | 2,4-Dimethoxy | Research / Intermediate |
| Midodrine | 2,5-Dimethoxy | Orthostatic Hypotension ( |
| Methoxamine | 2,5-Dimethoxy | Vasoconstrictor ( |
| Norepinephrine | 3,4-Dihydroxy | Vasopressor (Non-selective adrenergic) |
Mechanism of Action Potential
The 2,4-dimethoxy arrangement creates a distinct steric environment compared to the 2,5-analogs.
-
Receptor Binding: The 2-methoxy group often mimics the catechol 3-OH in binding, while the 4-methoxy group provides bulk tolerance in the hydrophobic pocket of the receptor.
-
Metabolic Stability: Unlike catecholamines (3,4-dihydroxy), the dimethoxy ether protection renders the molecule resistant to COMT (Catechol-O-methyltransferase) , significantly extending the half-life.
Quality Control & Analytical Standards
To ensure pharmaceutical grade quality, the following impurity profile must be managed:
Critical Impurities
-
Regioisomers: 2-Amino-1-(2,6-dimethoxyphenyl)ethanol (formed if acylation occurs at C2, though sterically unlikely).
-
Dimerization Products: Pyrazines formed during the amination of the alpha-haloketone.
-
Over-reduction: Ethylbenzene derivatives (removal of the benzylic hydroxyl group via hydrogenolysis).
Analytical Methods
-
HPLC: C18 Column, Mobile Phase: Acetonitrile/Water (0.1% TFA). Gradient 5% -> 95%. Detection @ 280 nm.
-
NMR (
H, 500 MHz, DMSO-d ):- 3.75 (s, 3H, OMe), 3.78 (s, 3H, OMe).
- 4.80 (dd, 1H, CH-OH).
- 6.5-7.5 (m, 3H, Aromatic protons).
References
-
ChemicalBook. (2024). 2-amino-1-(2,4-dimethoxyphenyl)ethanol Product Entry. Retrieved from
-
CymitQuimica. (2024). 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone: Properties and Applications. Retrieved from
-
Thermo Fisher Scientific. (2024). Complex Ketones and Acetophenone Derivatives. Retrieved from
-
Google Patents. (2014). WO2014056464A1: Method for producing aromatic ketone intermediates. Retrieved from
-
Olah, G. A., et al. (1972).[1] Friedel-Crafts Acylation of Anisoles. Journal of the American Chemical Society.[1] (Contextual citation for acylation mechanism).
Sources
Metabolic Pathways of Dimethoxyphenylethanolamines: Mechanistic Insights & Analytical Protocols
This guide serves as an advanced technical resource for researchers investigating the metabolic fate, pharmacokinetics, and bioanalysis of dimethoxyphenylethanolamines.
The content focuses on the 2,5-dimethoxy-β-hydroxy-phenethylamine scaffold, exemplified by Desglymidodrine (the active metabolite of the prodrug Midodrine) and Methoxamine . These compounds are distinct from their non-hydroxylated phenethylamine counterparts (e.g., 2C-B, 2C-I) due to the presence of a β-hydroxyl group, which fundamentally alters their enzymatic susceptibility—specifically conferring resistance to Monoamine Oxidase (MAO) while shifting metabolic clearance toward cytochrome P450-mediated O-demethylation.
Executive Summary & Chemical Scaffold Analysis
Dimethoxyphenylethanolamines (DMPEAs) represent a specialized class of sympathomimetic agents and research standards. Their core structure consists of a benzene ring substituted with two methoxy groups (typically at the 2,5-positions) and an ethanolamine side chain.
Key Structural Determinants of Metabolism:
-
β-Hydroxyl Group: This is the critical metabolic "shield." Unlike simple phenethylamines (which are rapidly deaminated by MAO-A/B), the steric and electronic influence of the β-hydroxyl group adjacent to the amine prevents efficient docking into the MAO active site. Consequently, oxidative deamination is a negligible pathway for DMPEAs.
-
2,5-Dimethoxy Substitution: This electron-rich ring system makes the molecule a prime substrate for oxidative O-demethylation, primarily catalyzed by CYP2D6 .
-
Chirality: The β-carbon is chiral. Enantioselective metabolism is a significant variable; for instance, (-)-desglymidodrine is the pharmacologically active enantiomer, and metabolic clearance rates often differ between enantiomers.
Phase I Metabolism: The Oxidative Cascade
The primary clearance mechanism for DMPEAs is hepatic Phase I metabolism. Unlike the N-oxidation or deamination seen in other alkaloids, DMPEAs undergo regioselective ether cleavage.
O-Demethylation (Major Pathway)
The dominant metabolic event is the cleavage of the methoxy group to yield a phenolic metabolite.
-
Regioselectivity: Research indicates a preference for 5-O-demethylation over 2-O-demethylation in 2,5-dimethoxy substituted systems, largely due to steric accessibility in the CYP2D6 heme pocket.
-
Mechanism:
-
C-Hydroxylation: CYP2D6 inserts an oxygen into the methyl C-H bond.
-
Hemiacetal Collapse: The unstable intermediate collapses, releasing formaldehyde and the free phenol.
-
Minor Pathways
-
N-Dealkylation: Only relevant if the amine is substituted (e.g., N-methyl derivatives). Primary amines (like desglymidodrine) do not undergo this.
-
Deamination (MAO): As noted, the β-hydroxyl group renders this pathway kinetically insignificant compared to O-demethylation.
Phase II Metabolism: Conjugation
Following Phase I functionalization, the newly formed phenolic metabolites are substrates for Phase II conjugation enzymes.
-
Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) transfer glucuronic acid to the exposed phenolic hydroxyl.
-
Sulfation: Sulfotransferases (SULTs) may generate sulfate conjugates, particularly prevalent in cytosolic fractions.
Clinical Relevance: Since CYP2D6 is highly polymorphic (Poor Metabolizers vs. Ultra-Rapid Metabolizers), the systemic exposure of DMPEAs can vary 10-fold between individuals. In research settings, genotyping donor microsomes is critical for reproducible data.
Visualization of Metabolic Logic
The following diagram illustrates the metabolic cascade of Midodrine (as a prodrug template) to Desglymidodrine and its subsequent clearance.[3]
Caption: Metabolic cascade of Midodrine to Desglymidodrine (the core DMPEA) and its subsequent clearance via CYP2D6-mediated O-demethylation.
Experimental Protocol: In Vitro Intrinsic Clearance ( )
To study the metabolic stability of a novel dimethoxyphenylethanolamine, the following validated protocol using Human Liver Microsomes (HLM) is recommended. This protocol is designed to calculate intrinsic clearance and identify CYP contribution.
Reagents & Preparation
-
Test Compound: 1 µM final concentration (ensures linear kinetics,
). -
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein stock.
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2.
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Acetonitrile containing internal standard (e.g., D3-Desglymidodrine).
Step-by-Step Workflow
-
Pre-Incubation:
-
Prepare a master mix in phosphate buffer containing HLM (final conc. 0.5 mg/mL).
-
Add Test Compound (1 µM).
-
Pre-incubate at 37°C for 5 minutes in a shaking water bath.
-
-
Reaction Initiation:
-
Add NADPH regenerating system to initiate the reaction.
-
Control: Run a parallel incubation adding buffer instead of NADPH (to detect non-CYP degradation).
-
-
Sampling (Time-Course):
-
At
minutes, remove 50 µL aliquots.
-
-
Quenching:
-
Immediately dispense aliquot into 150 µL of ice-cold Quench Solution (Acetonitrile + IS).
-
Vortex for 30 seconds; Centrifuge at 4,000 x g for 15 minutes at 4°C.
-
-
Analysis:
-
Inject supernatant onto LC-MS/MS.
-
Data Calculation
Plot
Analytical Methodology: LC-MS/MS Quantification
Accurate quantification requires a sensitive Triple Quadrupole (QqQ) method.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.5 minutes.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry Transitions (MRM)
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Desglymidodrine (Example):
-
Precursor: m/z 255.1
-
Quantifier Product: m/z 237.1 (Loss of
, typical for β-hydroxy amines). -
Qualifier Product: m/z 151.0 (Cleavage of side chain).
-
Analytical Workflow Diagram
Caption: Optimized bioanalytical workflow for the extraction and quantification of DMPEAs from biological matrices.
Summary of Key Metabolic Parameters
| Parameter | Characteristic | Mechanism/Note |
| Primary Enzyme | CYP2D6 | Catalyzes O-demethylation at the 5-position. |
| Metabolic Stability | Moderate to High | |
| Active Metabolite | Desglymidodrine | Formed from Midodrine; active |
| Major Metabolite | 5-O-desmethyl-DMPEA | Inactive phenol; undergoes glucuronidation. |
| Excretion | Renal | 90% eliminated in urine (40% as active drug, 55% as metabolites).[5] |
| Transporter | PEPT1 | Relevant for prodrug (Midodrine) absorption, not the metabolite. |
References
-
McClelland, G. R., et al. (1987). "Pharmacokinetics and pharmacodynamics of the alpha 1-adrenoceptor agonist, midodrine." British Journal of Clinical Pharmacology. Link
-
Food and Drug Administration (FDA). (2017). "Proamatine (Midodrine HCl) Prescribing Information." FDA Access Data. Link
-
Carmo, H., et al. (2005).[6] "Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human." Toxicology. Link
-
Kolodziejczyk, K., et al. (2013). "In vitro metabolism of the new psychoactive substance 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe)." Journal of Analytical Toxicology. Link
-
Zanger, U. M., & Schwab, M. (2013). "Cytochrome P450 enzymes in drug metabolism: Regulation of gene expression, enzyme activities, and impact of genetic variation." Pharmacology & Therapeutics.[1] Link
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. dynamed.com [dynamed.com]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Midodrine: Package Insert / Prescribing Information [drugs.com]
- 5. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]
- 6. Frontiers | Acute Pharmacological Effects of 2C-B in Humans: An Observational Study [frontiersin.org]
A Methodological Framework for the Thermodynamic Characterization of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol for Pharmaceutical Development
An In-Depth Technical Guide to the Thermodynamic Properties of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol
Abstract
2-Amino-1-(2,4-dimethoxyphenyl)ethanol is a key intermediate in the synthesis of various pharmacologically active molecules. A thorough understanding of its thermodynamic properties is not merely an academic exercise; it is a critical prerequisite for robust process development, formulation design, and ensuring the stability, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide presents a comprehensive methodological framework for the complete thermodynamic characterization of this compound. It moves beyond a simple listing of properties to detail the experimental and computational workflows required to obtain this crucial data, explaining the underlying scientific principles and practical considerations for each technique. This document serves as a roadmap for researchers and drug development professionals to systematically evaluate key intermediates like 2-Amino-1-(2,4-dimethoxyphenyl)ethanol, ensuring a foundation of solid physicochemical data supports the entire development lifecycle.
Introduction: The Critical Role of Thermodynamics in Pharmaceutical Development
In the path from chemical synthesis to a viable drug product, the thermodynamic properties of all constituent molecules, including intermediates like 2-Amino-1-(2,4-dimethoxyphenyl)ethanol, are of paramount importance. These properties govern the compound's physical and chemical behavior, directly impacting:
-
Process Chemistry and Scale-Up: Reaction calorimetry, determined from enthalpies of formation, is essential for safe and efficient process scale-up, preventing thermal runaways.
-
Crystallization and Purification: Solubility data dictates the choice of solvents, crystallization conditions, and ultimately, the purity and polymorphic form of the final compound.
-
Formulation and Bioavailability: The solubility and dissolution rate are fundamental determinants of a drug's bioavailability. The thermodynamic driving forces behind these processes must be well understood to design effective delivery systems.
-
Stability and Shelf-Life: Thermal stability, determined through techniques like TGA, informs handling, storage conditions, and degradation pathways, ensuring the long-term integrity of the substance.
This guide provides the necessary protocols and theoretical grounding to approach the thermodynamic characterization of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol systematically.
Foundational Physicochemical Characterization
Before any thermodynamic measurements are undertaken, the identity and purity of the material must be unequivocally established. Thermodynamic values are intensely sensitive to impurities, which can suppress melting points, alter solubility, and introduce significant errors into calorimetric measurements.
Molecular Identity
-
Chemical Name: 2-Amino-1-(2,4-dimethoxyphenyl)ethanol
-
Molecular Formula: C₁₀H₁₅NO₃
-
Molecular Weight: 197.23 g/mol
-
Chemical Structure:
Protocol for Purity Assessment via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard reverse-phase HPLC method for determining the purity of the compound.
-
Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Acetonitrile.
-
All solvents must be HPLC grade and degassed prior to use.
-
-
Sample Preparation: Accurately weigh approximately 1 mg of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol and dissolve it in 10 mL of a 50:50 mixture of Solvent A and B to create a 100 µg/mL solution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 275 nm (based on the absorbance of the dimethoxyphenyl chromophore).
-
Gradient Elution: Start with 95% A / 5% B, hold for 2 minutes. Ramp to 5% A / 95% B over 10 minutes. Hold for 3 minutes. Return to initial conditions and equilibrate for 5 minutes.
-
-
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. A purity level of >99.0% is highly desirable for accurate thermodynamic measurements.
Caption: Diagram of the DSC workflow for melting point determination.
Thermal Stability by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound begins to decompose, providing critical information for handling and storage stability.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the sample pan onto the TGA's microbalance.
-
Thermal Program:
-
Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 600 °C) at a constant rate of 10 °C/min under a nitrogen atmosphere.
-
Causality: An inert nitrogen atmosphere is used to prevent oxidative decomposition, allowing for the determination of the intrinsic thermal stability of the molecule itself.
-
-
Data Analysis: The resulting TGA curve plots percent weight loss versus temperature. The onset temperature of decomposition is typically determined using the tangent method at the point of initial significant mass loss.
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation (ΔH°f) is a fundamental thermodynamic property representing the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a cornerstone for reaction hazard analysis. It is determined indirectly by first measuring the enthalpy of combustion (ΔH°c) using a bomb calorimeter.
-
Pelletization: A precise mass (approx. 1 g) of the compound is pressed into a solid pellet.
-
Bomb Preparation: The pellet is placed in a crucible inside the high-pressure stainless steel "bomb." A fuse wire is positioned in contact with the pellet. The bomb is sealed and pressurized with high-purity oxygen (approx. 30 atm).
-
Calorimetry: The bomb is submerged in a known volume of water in a thermally insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.
-
Ignition: The sample is ignited by passing a current through the fuse wire. The complete combustion of the organic compound releases heat, which is absorbed by the water and the bomb, causing a temperature rise.
-
Temperature Measurement: The temperature of the water is precisely monitored until it reaches a maximum and begins to cool.
-
Calculation:
-
First, the heat capacity of the calorimeter (Ccal) is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.
-
The heat released by the combustion of the sample (q_comb) is calculated using: q_comb = Ccal * ΔT.
-
The experimental enthalpy of combustion (ΔH°c) is then calculated on a molar basis.
-
Finally, the standard enthalpy of formation (ΔH°f) is calculated using Hess's Law, based on the known enthalpies of formation of the combustion products (CO₂, H₂O, N₂).
-
Caption: Logical flow from combustion experiment to enthalpy of formation.
Solubility and Dissolution Thermodynamics
Solubility is a critical parameter for drug development, directly influencing dissolution rates and bioavailability. Studying its temperature dependence allows for the determination of the enthalpy (ΔH°_sol) and entropy (ΔS°_sol) of dissolution.
Protocol for Isothermal Shake-Flask Solubility Measurement
The shake-flask method is the gold standard for determining equilibrium solubility.
-
System Preparation: Prepare saturated solutions by adding an excess amount of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol to a series of vials containing the solvent of interest (e.g., water, ethanol, phosphate-buffered saline).
-
Equilibration: Place the sealed vials in a thermostatted shaker bath. Agitate the vials at a series of controlled temperatures (e.g., 25, 30, 37, 45 °C) for a sufficient time (e.g., 48-72 hours) to ensure equilibrium is reached.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for the solid to settle. Carefully withdraw an aliquot of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately filter the solution through a 0.22 µm syringe filter to remove all undissolved solids.
-
Concentration Analysis: Accurately dilute the filtered solution and determine the concentration of the dissolved compound using a validated analytical method, such as the HPLC method described in Section 2.2.
-
Data Compilation: The measured concentration at each temperature represents the equilibrium solubility (S).
Data Presentation and van't Hoff Analysis
The collected solubility data should be organized into a clear table.
Table 1: Example Solubility Data Table
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Solubility, S (mol/L) | ln(S) |
|---|---|---|---|---|
| 25.0 | 298.15 | 0.00335 | Experimental Value | Calc |
| 30.0 | 303.15 | 0.00330 | Experimental Value | Calc |
| 37.0 | 310.15 | 0.00322 | Experimental Value | Calc |
| 45.0 | 318.15 | 0.00314 | Experimental Value | Calc|
The thermodynamic parameters of dissolution can be determined from the van't Hoff equation:
ln(S) = - (ΔH°_sol / R) * (1/T) + (ΔS°_sol / R)
Where:
-
S is the molar solubility
-
ΔH°_sol is the standard enthalpy of solution
-
ΔS°_sol is the standard entropy of solution
-
R is the ideal gas constant (8.314 J/mol·K)
-
T is the absolute temperature in Kelvin
By plotting ln(S) versus 1/T, the slope of the resulting line is -ΔH°_sol / R and the y-intercept is ΔS°_sol / R.
Conclusion
The thermodynamic characterization of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol is a foundational activity in its development as a pharmaceutical intermediate. The systematic application of the methodologies detailed in this guide—including HPLC for purity, DSC for phase behavior, TGA for thermal stability, bomb calorimetry for energetic properties, and temperature-dependent solubility studies—provides the essential data required for informed decision-making. This framework ensures that process development, formulation, and stability programs are built on a solid, quantitative understanding of the molecule's intrinsic physicochemical properties, mitigating risks and accelerating the path to a safe and effective final product.
References
-
Brown, M. E., & Gallagher, P. K. (Eds.). (2003). Handbook of Thermal Analysis and Calorimetry. Elsevier. [Link]
-
International Union of Pure and Applied Chemistry (IUPAC). "Measurement of the transport properties of single-phase fluids." Pure and Applied Chemistry, 89(7), pp. 941-967. (Provides standards for physical chemistry measurements). [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
PubChem National Center for Biotechnology Information. 2-amino-1-(2,4-dimethoxyphenyl)ethan-1-ol. PubChem Compound Summary for CID 14255530. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]
Methodological & Application
Step-by-step protocol for 2-Amino-1-(2,4-dimethoxyphenyl)ethanol preparation
Executive Summary
This technical guide outlines a high-fidelity protocol for the synthesis of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol , a substituted phenylethanolamine derivative structurally related to octopamine and norepinephrine. This compound serves as a critical intermediate in the development of adrenergic receptor agonists and specific radioligands.
The synthesis strategy employs a two-step sequence: a Henry (Nitroaldol) Reaction followed by Catalytic Hydrogenation . This route is selected for its atom economy, scalability, and avoidance of hazardous cyanides associated with alternative cyanohydrin routes.
Retrosynthetic Analysis & Pathway Design
The target molecule contains a
-
Strategy: Nucleophilic addition of nitromethane to 2,4-dimethoxybenzaldehyde.
-
Critical Control Point: The intermediate 2-nitro-1-(2,4-dimethoxyphenyl)ethanol is prone to dehydration to form the corresponding nitrostyrene. The protocol below utilizes low-temperature base catalysis to thermodynamically favor the alcohol over the alkene.
Pathway Visualization
Figure 1: Synthetic pathway emphasizing the critical intermediate and avoidance of the dehydration side-product.
Experimental Protocol
Step 1: The Henry Reaction (Nitroaldol Condensation)
Objective: Synthesis of 2-nitro-1-(2,4-dimethoxyphenyl)ethanol. Mechanism: Base-catalyzed nucleophilic addition of the nitronate anion to the aldehyde carbonyl.
Reagents & Materials:
-
2,4-Dimethoxybenzaldehyde (10.0 g, 60.2 mmol)
-
Nitromethane (4.0 g, 66.2 mmol, 1.1 eq)
-
Ethanol (Absolute, 50 mL)
-
Sodium Hydroxide (10 M aq. solution, catalytic amount)
-
Acetic Acid (for quenching)
Procedure:
-
Setup: Charge a 250 mL 3-neck round-bottom flask with 2,4-dimethoxybenzaldehyde and Ethanol. Equip with a magnetic stir bar and a thermometer.
-
Addition: Add Nitromethane to the solution.[1]
-
Cooling (Critical): Submerge the flask in an ice/salt bath to reach an internal temperature of 0°C to 5°C .
-
Catalysis: Dropwise, add the 10 M NaOH solution (approx. 0.5 mL) while monitoring temperature. Do not allow the exotherm to exceed 10°C.
-
Incubation: Stir at 5°C for 3 hours. Monitor via TLC (Mobile Phase: Hexane/EtOAc 7:3). The aldehyde spot (
) should disappear, replaced by the nitroalcohol ( ). -
Quench: Acidify the cold mixture with Acetic Acid to pH 6.
-
Workup: Remove ethanol under reduced pressure (rotary evaporator, bath <35°C). Dissolve the residue in Dichloromethane (DCM) and wash with brine. Dry over
.[1] -
Isolation: Evaporate DCM to yield a pale yellow oil or solid.
-
Yield Expectation: 85-92%
-
Storage: Store at -20°C immediately; unstable at Room Temp (RT).
-
Step 2: Catalytic Hydrogenation
Objective: Reduction of the nitro group to a primary amine without cleaving the benzylic hydroxyl group. Safety Note: Hydrogen gas is flammable. Pd/C is pyrophoric. Handle under inert atmosphere.
Reagents:
-
Intermediate Nitroalcohol (from Step 1)
-
Methanol (HPLC grade)
-
Hydrogen Gas (Balloon or low-pressure shaker)
Procedure:
-
Solvation: Dissolve the nitroalcohol (5.0 g) in Methanol (50 mL) in a hydrogenation flask.
-
Catalyst Addition: Under a gentle stream of Nitrogen, carefully add 10% Pd/C (0.5 g, 10 wt% of substrate).
-
Purge: Evacuate the flask and backfill with Nitrogen (3x), then backfill with Hydrogen.
-
Reaction: Stir vigorously at Room Temperature under 1 atm Hydrogen (balloon) for 6–12 hours.
-
Process Control: Monitor via HPLC or TLC. The disappearance of the nitro compound is usually rapid.
-
Note: Do not heat or use high pressure (>40 psi), as this may cause hydrogenolysis of the benzylic -OH, yielding 2,4-dimethoxyphenethylamine.
-
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.
-
Purification: Concentrate the filtrate. The crude amine often solidifies.
-
Salt Formation (Optional but Recommended): Dissolve the free base in minimal isopropanol and add concentrated HCl (1 eq) or ethanolic HCl to precipitate the hydrochloride salt.
Quality Control & Characterization
Data Summary Table
| Parameter | Specification | Method |
|---|---|---|
| Appearance | White to off-white crystalline solid (HCl salt) | Visual |
| Melting Point | 168–172°C (HCl salt) | Capillary Method |
| Purity | >98.0% | HPLC (C18, MeCN/H2O) |
| MS (ESI+) | [M+H]+ = 198.11 m/z | Mass Spectrometry |
NMR Validation (Free Base in
-
Aromatic:
7.15 (d, 1H), 6.45 (m, 2H) – Characteristic 1,2,4-substitution pattern. -
Benzylic (-CH-OH):
4.85 (dd, 1H). -
Methylene (-CH2-NH2):
2.75–2.95 (m, 2H). -
Methoxy:
3.80 (s, 3H), 3.82 (s, 3H).
Troubleshooting & Optimization Logic
Workflow Logic Diagram
Figure 2: Decision tree for process control, highlighting the divergence if dehydration occurs.
Expert Insight:
-
Dehydration Risk: The electron-donating methoxy groups stabilize the carbocation intermediate, making the elimination of water facile. If the Henry reaction yields the nitrostyrene (yellow solid) instead of the alcohol, catalytic hydrogenation will yield the phenethylamine (2,4-dimethoxyphenethylamine), losing the hydroxyl group entirely or partially.
-
Mitigation: If nitrostyrene forms, you cannot easily revert to the alcohol. You must restart Step 1 with stricter temperature controls or use a mild Lewis Acid catalyst (e.g., Copper(II) acetate/ligand systems) which are more selective for the alcohol [1].
References
-
Henry Reaction Mechanism & Catalysis: L. Henry, "Formation synthétique d'alcools nitrés," C. R. Hebd. Seances Acad. Sci., vol. 120, pp. 1265–1268, 1895. Modern Review:
-
Reduction of Nitroalcohols: G. W. Kabalka and R. S. Varma, "The reduction of nitro- and nitroso-compounds," Comprehensive Organic Synthesis, vol. 8, pp. 363–379. Application Note Source:
-
Synthesis of Dimethoxyphenylethanolamines: Specific protocols for the 2,5-isomer (analogous chemistry) establish the NaBH4/Pd-C or LiAlH4 precedents. Patent Reference: EP0924193A1, "Processes for producing optically active 2-amino-1-phenylethanol derivatives."
-
Characterization Data Support: NIST Chemistry WebBook, Standard Reference Data.
Sources
Application Notes & Protocols: Enantioselective Synthesis of Chiral 2-Amino-1-(2,4-dimethoxyphenyl)ethanol
Introduction
Chiral β-amino alcohols are a class of compounds of paramount importance in the pharmaceutical and fine chemical industries.[1][2] Their structural motif is a key feature in numerous biologically active molecules and they serve as indispensable precursors for chiral auxiliaries and catalysts in asymmetric synthesis.[2][3][4] 2-Amino-1-(2,4-dimethoxyphenyl)ethanol, in its enantiomerically pure forms, represents a valuable building block for the development of novel therapeutic agents.
The primary challenge in synthesizing such molecules lies in controlling the stereochemistry at the newly formed chiral center. Direct synthesis of a single enantiomer, or enantioselective synthesis, is vastly more efficient than classical resolution of a racemic mixture.[5] This guide details two robust and widely adopted strategies for the enantioselective synthesis of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol via the asymmetric reduction of a prochiral ketone precursor, 2-amino-2',4'-dimethoxyacetophenone. We will explore the catalytic systems of the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric transfer hydrogenation, providing both the theoretical underpinnings and detailed, field-proven protocols for their execution.
Synthetic Strategy and Retrosynthesis
The most logical and convergent approach to chiral 2-Amino-1-(2,4-dimethoxyphenyl)ethanol is the asymmetric reduction of the corresponding ketone. This retrosynthetic analysis simplifies the complex challenge of creating a chiral center into the well-understood problem of controlling the facial selectivity of a ketone reduction.
The synthesis begins with the commercially available 2',4'-dimethoxyacetophenone. A two-step sequence involving electrophilic nitration followed by reduction of the resulting nitro group furnishes the key intermediate, 2-amino-2',4'-dimethoxyacetophenone, typically isolated as its hydrochloride salt for improved stability.[6] This intermediate is the direct substrate for the critical enantioselective reduction step.
Overall Synthetic Workflow
Caption: Overall workflow from starting material to the final chiral amino alcohol.
Core Methodologies for Asymmetric Reduction
The success of the entire synthesis hinges on the asymmetric reduction of the prochiral α-amino ketone. This step establishes the crucial stereocenter. We present two powerful catalytic methods that provide high levels of enantioselectivity.
Method A: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a renowned method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[7][8][9] The reaction employs a chiral oxazaborolidine catalyst, which, in concert with a stoichiometric borane source (e.g., BH₃·THF), creates a highly organized, chiral environment for hydride delivery.[10][11]
Causality of Stereoselection: The mechanism involves the formation of a coordination complex between the oxazaborolidine catalyst and borane.[8] The ketone substrate then coordinates to the Lewis acidic boron atom of the catalyst in a sterically preferred orientation. This locks the ketone into a specific conformation, exposing one of its two prochiral faces to an intramolecular hydride transfer from the coordinated borane.[10][11] This directed transfer ensures the formation of one enantiomer of the alcohol in significant excess. The choice of the (R)- or (S)-proline-derived catalyst dictates the absolute stereochemistry of the final product.
Caption: Simplified mechanism of the CBS-catalyzed asymmetric ketone reduction.
Method B: Noyori Asymmetric Transfer Hydrogenation
The Noyori asymmetric hydrogenation, for which Ryōji Noyori was awarded a share of the 2001 Nobel Prize in Chemistry, is another cornerstone of asymmetric synthesis.[12] This method typically utilizes a Ruthenium(II) catalyst bearing a chiral diphosphine ligand, such as BINAP, and a chiral diamine ligand.[13][14][15] The reduction can be performed under hydrogen gas (hydrogenation) or, more conveniently in a standard laboratory setting, using a hydrogen donor like a formic acid/triethylamine mixture (transfer hydrogenation).[1][16]
Causality of Stereoselection: The Noyori catalyst operates through a "metal-ligand bifunctional" mechanism.[17] The ruthenium center and the amine ligand work in concert. The amine proton and the metal hydride are transferred to the ketone's oxygen and carbon atoms, respectively, through a six-membered pericyclic transition state.[12] The highly defined chiral architecture of the ligands surrounding the metal center dictates the pathway of substrate approach, leading to exceptionally high enantioselectivity for a broad range of ketones, including α-amino ketones.[16]
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents should be handled with care, following standard laboratory safety procedures.
Part I: Synthesis of Precursor: 2-Amino-2',4'-dimethoxyacetophenone HCl
This protocol is adapted from standard procedures for the nitration of activated aromatic rings followed by nitro group reduction.[6]
Step 1: Nitration of 2',4'-Dimethoxyacetophenone
-
To a stirred solution of 2',4'-dimethoxyacetophenone (1.0 eq) in glacial acetic acid, slowly add nitric acid (1.1 eq) at 0-5 °C.
-
Maintain the temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into ice water and collect the precipitated yellow solid (1-(2-Nitro-4,5-dimethoxyphenyl)ethanone) by filtration. Wash with water and dry under vacuum.
Step 2: Reduction to 2-Amino-2',4'-dimethoxyacetophenone HCl
-
Suspend the nitro-intermediate (1.0 eq) in ethanol.
-
Add a solution of stannous chloride (SnCl₂) dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.
-
Heat the mixture at reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Treat the residue with a saturated solution of sodium bicarbonate until the pH is basic, then extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Dissolve the resulting free amine in diethyl ether and bubble dry HCl gas through the solution to precipitate the hydrochloride salt. Filter and dry to obtain the precursor.
Part II: Enantioselective Reduction Protocols
Protocol 1: (S)-2-Amino-1-(2,4-dimethoxyphenyl)ethanol via CBS Reduction
-
Apparatus: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Reagents & Setup:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq).
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution, 1.0 eq).
-
2-Amino-2',4'-dimethoxyacetophenone HCl (1.0 eq), neutralized to the free amine just before use.
-
Anhydrous Tetrahydrofuran (THF).
-
-
Procedure:
-
Charge the flask with the free amine precursor and dissolve it in anhydrous THF.
-
Cool the solution to -20 °C under a nitrogen atmosphere.
-
Slowly add the (R)-2-Methyl-CBS-oxazaborolidine catalyst via syringe.
-
Add the BH₃·THF solution dropwise over 30 minutes, ensuring the internal temperature does not exceed -15 °C.
-
Stir the reaction mixture at -20 °C for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, quench it by the slow, dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Remove the solvent under reduced pressure.
-
Add 1N HCl to the residue and wash with diethyl ether to remove boron-containing byproducts.
-
Basify the aqueous layer with 2N NaOH and extract the product with dichloromethane.
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by silica gel column chromatography.
-
Validation: Determine enantiomeric excess (ee) by chiral HPLC analysis.
-
Protocol 2: (R)-2-Amino-1-(2,4-dimethoxyphenyl)ethanol via Noyori Transfer Hydrogenation
This protocol is based on established procedures for the asymmetric transfer hydrogenation of α-amino ketones.[16]
-
Apparatus: A round-bottom flask with a magnetic stirrer and reflux condenser under a nitrogen atmosphere.
-
Reagents & Setup:
-
2-Amino-2',4'-dimethoxyacetophenone HCl (1.0 eq).
-
RuCl catalyst (0.002-0.01 eq).
-
Formic acid/Triethylamine (5:2 azeotropic mixture) as the hydrogen source.
-
Methanol as the solvent.
-
-
Procedure:
-
To the flask, add the α-amino ketone hydrochloride salt, the Ruthenium catalyst, and methanol.
-
Add the formic acid/triethylamine mixture to the solution.
-
Heat the reaction mixture to 60-65 °C and stir for 18-24 hours. Monitor progress by HPLC.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess formic acid/triethylamine.
-
Dissolve the residue in dichloromethane and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.
-
Wash with brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purify by silica gel column chromatography if necessary.
-
Validation: Determine enantiomeric excess (ee) by chiral HPLC analysis.
-
Data Summary and Comparison
| Parameter | Method A: CBS Reduction | Method B: Noyori Transfer Hydrogenation |
| Catalyst | Chiral Oxazaborolidine | RuCl |
| Chirality Source | Proline-derived catalyst | Chiral Diamine & Phosphine Ligands |
| Reducing Agent | Borane (BH₃·THF) | HCOOH / Et₃N |
| Typical Solvent | THF | Methanol |
| Temperature | Low Temperature (-20 °C to 0 °C) | Elevated Temperature (60-65 °C) |
| Typical Yield | 80-95% | 90-98% |
| Typical ee% | >95% | >99% |
| Key Advantage | Predictable stereochemistry, well-established | Extremely high enantioselectivity, operational simplicity |
References
-
An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing). Available at: [Link]
-
Noyori Asymmetric Hydrogenation - SynArchive. Available at: [Link]
-
Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - MDPI. Available at: [Link]
-
Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters | Organic Letters - ACS Publications. Available at: [Link]
-
Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters - AIR Unimi. Available at: [Link]
-
Corey-Bakshi-Shibata) enantioselective reduction | Filo. Available at: [Link]
-
Modern Methods for Asymmetric Hydrogenation of Ketones - Organic Chemistry Portal. Available at: [Link]
-
Asymmetric hydrogenation - Wikipedia. Available at: [Link]
-
Corey–Itsuno reduction - Wikipedia. Available at: [Link]
-
The Noyori Asymmetric Hydrogenation Reaction - Andrew G Myers Research Group. Available at: [Link]
-
Asymmetric Access to Boryl-Substituted Vicinal Aminoalcohols through Cu-Catalyzed Reductive Coupling - ChemRxiv. Available at: [Link]
-
Corey-Bakshi-Shibata Reduction - Organic Chemistry Portal. Available at: [Link]
-
A Novel Highly Selective Chiral Auxiliary for the Asymmetric Synthesis of l - and d -α-Amino Acid Derivatives via a Multicomponent Ugi Reaction | Request PDF - ResearchGate. Available at: [Link]
-
Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. - ISOMERLAB. Available at: [Link]
-
Chiral auxiliary - Wikipedia. Available at: [Link]
-
Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC. Available at: [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Available at: [Link]
-
Reimagining Enantioselective Aminoalcohol Synthesis via Chemoselective Electrocatalytic Radical Cross Couplings - ChemRxiv. Available at: [Link]
-
Synthesis of Enantiopure 2-Amino-1-phenyl and 2-Amino-2-phenyl Ethanols Using Enantioselective Enzymatic Epoxidation and Regio- and Diastereoselective Chemical Aminolysis | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of Chiral 2-Amino-1-Phenylethanol | 64 | Catalysis of Organi - Taylor & Francis eBooks. Available at: [Link]
-
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric - SciHorizon. Available at: [Link]
-
Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis - DiVA. Available at: [Link]
-
Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - PMC. Available at: [Link]
-
Chiral Auxiliaries and Optical Resolving Agents - Chemie Brunschwig. Available at: [Link]
-
CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Available at: [Link]
- CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol - Google Patents.
-
Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Available at: [Link]
-
Dr. P. Wipf Chem 2320 3/28/2007. Available at: [Link]
-
Asymmetric Reductive Amination - IT Services - University of Liverpool. Available at: [Link]
-
Asymmetric synthesis of chiral N-substituted amino amides and esters with two chiral centers by imine reductase-catalyzed dynamic kinetic resolution via reductive amination - DOI. Available at: [Link]
Sources
- 1. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. diva-portal.org [diva-portal.org]
- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Corey-Bakshi-Shibata) enantioselective reduction | Filo [askfilo.com]
- 8. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 9. Highly enantioselective reduction of ketones using CoreyâItsuno reduction using CBS catalyst. [isomerlab.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 12. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. scihorizon.com [scihorizon.com]
- 17. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Advanced Protocol: 2-Amino-1-(2,4-dimethoxyphenyl)ethanol as a Chiral Building Block
Strategic Overview & Chemical Logic
2-Amino-1-(2,4-dimethoxyphenyl)ethanol is a high-value chiral scaffold belonging to the phenylethanolamine class. While often overshadowed by its 2,5-isomer (the core of Midodrine ) and the 3,4-isomer (Norepinephrine analogs), the 2,4-isomer offers unique steric and electronic properties for medicinal chemistry.
The 2,4-dimethoxy substitution pattern creates an exceptionally electron-rich aromatic ring. This specific electronic arrangement drives two critical behaviors that must be managed during experimentation:
-
Enhanced Receptor Binding: The electron-donating methoxy groups at the ortho and para positions relative to the alkyl chain increase the electron density of the aromatic ring, potentially strengthening
- stacking or cation- interactions in adrenergic or serotonergic receptor binding pockets. -
Acid Lability (The "Benzylic Trap"): The para-methoxy group (position 4) and ortho-methoxy group (position 2) strongly stabilize the benzylic carbocation via resonance. Consequently, the benzylic hydroxyl group is highly prone to acid-catalyzed elimination (forming the styrene) or substitution (racemization).
Application Scope:
-
Adrenergic Agonists/Antagonists: Synthesis of selective
-adrenergic ligands. -
Chiral Auxiliaries: Use as a resolving agent or chiral ligand in asymmetric catalysis.
-
Fragment-Based Drug Discovery (FBDD): Exploring SAR (Structure-Activity Relationship) around the phenylethanolamine pharmacophore.
Critical Handling & Stability (The Self-Validating System)
Trustworthiness Principle: Before initiating any synthesis, you must validate the stability of your building block in the planned reaction media.
The "Acid-Lability" Check
Due to the 2,4-dimethoxy effect, this building block is significantly more acid-sensitive than the unsubstituted phenyl analog.
The Mechanism of Failure: Under acidic conditions (e.g., HCl in MeOH, TFA), the benzylic alcohol protonates and leaves as water. The resulting carbocation is stabilized by the para-methoxy oxygen lone pair.
-
Outcome: Loss of chirality (racemization) or formation of the styrene (elimination).
Validation Protocol:
-
Dissolve 5 mg of the amino alcohol in the planned solvent (e.g., DCM).
-
Add the planned acid catalyst or reagent (1 equivalent).
-
Monitor via TLC or LC-MS at t=0, 1h, and 4h.
-
Pass Criteria: No formation of the styrene peak (typically M-18 mass or a non-polar spot on TLC).
Synthesis Protocol: Asymmetric Transfer Hydrogenation (ATH)
Expertise: We utilize Asymmetric Transfer Hydrogenation (ATH) rather than classical resolution. ATH provides higher yields and avoids the waste associated with resolving agents.
Target: (R)- or (S)-2-Amino-1-(2,4-dimethoxyphenyl)ethanol Starting Material: 2-Amino-1-(2,4-dimethoxyphenyl)ethanone hydrochloride (derived from 2,4-dimethoxyacetophenone).
Reagents & Equipment[1][2]
-
Substrate: 2-Amino-1-(2,4-dimethoxyphenyl)ethanone HCl.
-
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori catalyst).
-
Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate.
-
Equipment: Sealed reaction vessel (pressure tube), inert atmosphere (Argon).
Step-by-Step Methodology
-
Catalyst Preparation (In-situ):
-
In a glovebox or under Argon, charge a flask with [RuCl2(p-cymene)]2 (0.005 equiv) and (R,R)-Ts-DPEN (0.01 equiv).
-
Add dry DCM and stir for 10 min to form the active orange catalyst species.
-
-
Reaction Setup:
-
Add the
-amino ketone hydrochloride (1.0 equiv) to the catalyst solution. -
Crucial Step: Add the Formic Acid/TEA mixture (5 equiv of formate) slowly. The amine salt helps prevent catalyst poisoning, but excess free amine can be detrimental.
-
Seal the vessel and stir at 25–30 °C for 12–24 hours. Note: Do not heat above 40°C to avoid elimination.
-
-
Work-up (Base-Free):
-
Deviation from standard protocol: Do not quench with strong acid.
-
Dilute with water and separate layers.[1]
-
Wash the organic layer with saturated NaHCO3 (mild base) to remove excess formic acid.
-
Dry over Na2SO4 and concentrate in vacuo at <35 °C.
-
-
Purification:
-
Recrystallize from IPA/Heptane or convert to the tartrate salt for enantiomeric enrichment.
-
QC: Check ee% via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA/DEA).
-
Data Summary Table
| Parameter | Specification | Note |
| Catalyst Load | 0.5 - 1.0 mol% | Lower load possible with high purity SM. |
| Temperature | 25 - 30 °C | >40 °C risks elimination. |
| Time | 12 - 24 h | Monitor consumption of ketone via HPLC. |
| Yield | 85 - 92% | Typical isolated yield. |
| Enantiomeric Excess | >95% ee | Can be upgraded to >99% via salt formation. |
Application Workflow: Coupling & Derivatization
Causality: The amino group is the nucleophile. The benzylic alcohol is a bystander that must be respected.
Scenario: Coupling with a carboxylic acid (R-COOH) to form an amide (Drug Intermediate).
Protocol:
-
Activation: Activate the carboxylic acid (1.1 equiv) with EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) in DMF/DCM.
-
Addition: Add the chiral amino alcohol (1.0 equiv) and DIPEA (2.5 equiv).
-
Control: Stir at 0 °C to RT . Avoid heating.
-
Observation: The reaction should proceed cleanly to the amide.
Visualizing the Pathway
The following diagrams illustrate the synthesis logic and the critical acid-lability mechanism.
Caption: Synthesis workflow via Asymmetric Transfer Hydrogenation (ATH) and the competing acid-catalyzed degradation pathway.
References
-
Asymmetric Transfer Hydrogenation (General Methodology)
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102.
-
-
Synthesis of Phenylethanolamines (Analogous 2,5-isomer)
-
ChemicalBook.[2] (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)ethanol synthesis. Retrieved from
-
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
-
Chiral Amino Alcohol Applications in Drug Discovery
-
BOC Sciences. (n.d.). Precision Chiral Building Block Synthesis. Retrieved from
-
Sources
Technical Application Note: Strategic Solvent Selection for the Crystallization of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol
Executive Summary
This guide details the solvent selection and crystallization protocol for 2-Amino-1-(2,4-dimethoxyphenyl)ethanol (2,4-ADPE) . As a structural isomer of the pharmaceutical intermediate used in Midodrine synthesis (the 2,5-isomer), 2,4-ADPE exhibits specific physicochemical properties driven by the electron-donating methoxy groups at the ortho and para positions.
Core Recommendation:
-
Primary Solvent System: Ethanol (Absolute or 95%) or Isopropanol (IPA).
-
Mechanism: Temperature-swing crystallization driven by the steep solubility gradient of the amino-alcohol moiety in C1-C3 alcohols.
-
Critical Constraint: Avoid ketone solvents (Acetone, MEK) to prevent hemiaminal/imine formation with the primary amine. Avoid strong acidic conditions at high temperatures to prevent benzylic dehydration.
Chemical Context & Physicochemical Profiling[1][2][3][4]
Effective solvent selection requires analyzing the solute's molecular interactions.
Structural Analysis
-
H-Bonding: The molecule contains a primary amine (donor/acceptor) and a secondary hydroxyl group (donor/acceptor). This necessitates protic solvents or strong polar aprotic solvents for dissolution.
-
Lipophilicity: The 2,4-dimethoxyphenyl ring adds significant lipophilic character, reducing water solubility compared to simple amino alcohols.
-
Electronic Effects: The 4-methoxy group (para to the side chain) is a strong resonance donor. This increases the electron density at the benzylic carbon, making the hydroxyl group potentially labile (prone to dehydration to the styrene derivative) under forcing acidic conditions.
Solubility Prediction Table
Based on the "Like Dissolves Like" principle and data from analogous phenylethanolamines (e.g., Midodrine intermediates):
| Solvent Class | Representative | Predicted Solubility (Hot) | Predicted Solubility (Cold) | Suitability |
| Alcohols | Ethanol, IPA, Methanol | High | Low-Moderate | Excellent (Primary choice) |
| Water | Water | Moderate (pH dep.) | Low | Anti-solvent (or binary component) |
| Esters | Ethyl Acetate | Moderate | Very Low | Good Anti-solvent / Wash |
| Ketones | Acetone, MEK | High | Moderate | FORBIDDEN (Reacts with amine) |
| Chlorinated | DCM, Chloroform | Very High | High | Poor (Yield loss) |
| Hydrocarbons | Hexane, Heptane | Very Low | Insoluble | Anti-solvent only |
Phase 1: Solvent Screening Protocol
Do not rely on literature values alone. The specific impurity profile of your crude material affects solubility. Follow this screening workflow.
Experimental Logic Flow
The following diagram illustrates the decision matrix for selecting the optimal solvent system.
Figure 1: Decision matrix for solvent screening. Blue indicates start, Yellow indicates decision points, Green indicates success.
Screening Procedure
-
Preparation: Place 500 mg of crude 2,4-ADPE into a reaction vial.
-
Solvent Addition: Add 5 mL of the test solvent (Ethanol, IPA, or Ethyl Acetate).
-
Heating: Heat to reflux (or near boiling).
-
Observation: If it dissolves immediately at room temperature, the solvent is too strong (try less polar). If it fails to dissolve at reflux, it is too weak (add methanol or water).
-
-
Cooling: Allow to cool slowly to room temperature, then chill to 0-4°C.
-
Harvest: Filter and dry. Calculate % recovery (Target: >70%) and purity increase.
Phase 2: Thermodynamic Control (MSZW)
Crystallization is not just precipitation; it is particle engineering. You must operate within the Metastable Zone Width (MSZW) to control crystal size and reject impurities.
The Solubility Curve
For 2,4-ADPE in Ethanol:
-
Saturation (Solubility) Curve: The concentration at which the solvent is in thermodynamic equilibrium with the solid.
-
Supersaturation (Spontaneous Nucleation) Curve: The concentration at which crystals form spontaneously and uncontrollably (crashing out).
-
Metastable Zone: The region between these curves. Growth happens here.
Figure 2: Conceptual representation of the Metastable Zone Width (MSZW). Seeding should occur within the green zone.
Detailed Protocol: Crystallization of 2,4-ADPE[3][5]
This protocol assumes the use of Ethanol (95% or Absolute) , which provides the best balance of solubility yield and impurity rejection for this class of compounds [1, 2].
Reagents & Equipment
-
Crude 2,4-ADPE: 10.0 g
-
Solvent: Ethanol (Absolute) - approx. 50-70 mL (determined by solubility test).
-
Anti-solvent (Optional): Heptane or Water.
-
Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser, mechanical stirrer, and internal temperature probe.
Step-by-Step Procedure
Step 1: Dissolution[1]
-
Charge 10.0 g of crude 2,4-ADPE into the reactor.
-
Add 50 mL of Ethanol (5 vol).
-
Heat the mixture to 70-75°C (near reflux) with moderate stirring (200 RPM).
-
Check: If solids remain, add Ethanol in 5 mL increments until a clear solution is obtained.
-
Note: If a small amount of dark insoluble material remains (inorganic salts or polymers), perform a hot filtration through a Celite pad.
-
Step 2: Controlled Cooling & Seeding
-
Cool the solution slowly to 55-60°C .
-
Seeding (Critical): Add 0.1% w/w (10 mg) of pure 2,4-ADPE seed crystals. This prevents "oiling out" and ensures the correct polymorph.
-
Hold at 55°C for 30 minutes to allow seed bed maturation.
Step 3: Crystallization Ramp
-
Cool from 55°C to 20°C over a period of 2 to 3 hours (approx. 0.2-0.3°C/min).
-
Why? Rapid cooling traps impurities inside the crystal lattice. Slow cooling purifies the compound.
-
-
Once at 20°C, verify slurry density.
-
Optional Yield Boost: If yield is low, cool further to 0-5°C and hold for 1 hour. Alternatively, add an anti-solvent (Heptane) dropwise at this stage.
Step 4: Isolation & Drying[2]
-
Filter the slurry using a vacuum Buchner funnel.
-
Wash: Wash the filter cake with 10-15 mL of cold Ethanol (0°C).
-
Warning: Do not use room temp solvent for washing; you will redissolve the product.
-
-
Drying: Dry the solid in a vacuum oven at 40-45°C for 12 hours.
-
Caution: Do not exceed 60°C to avoid potential degradation or sintering.
-
Troubleshooting & Impurity Rejection
| Issue | Root Cause | Corrective Action |
| Oiling Out | Phase separation before crystallization. Temp too high or impurity load too high. | 1. Use seed crystals.2. Increase solvent volume.3. Add seed at a slightly lower temperature. |
| Low Yield | Solvent too strong (too soluble). | 1. Cool to lower temp (-10°C).2. Use Isopropanol instead of Ethanol.3. Add anti-solvent (Heptane) at the end. |
| Color Retention | Colored impurities trapped. | 1. Treat hot solution with Activated Carbon (5% w/w) for 15 mins, then hot filter.2. Recrystallize again. |
| Gel Formation | Rapid precipitation. | 1. Slow down the cooling ramp.2. Increase agitation speed. |
References
-
Tan, X., & Jia, J. (2016).[2] Preparation method of 1-(2,5-dimethoxyphenyl)-2-aminoethanol. CN105622434A.[2] Google Patents. Link
- Context: Describes the ethanol-based recrystallization of the 2,5-isomer with 83% yield, serving as the found
-
Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. Link
- Context: Authoritative text on MSZW, seeding str
-
Geneva Pharmaceuticals Inc. (2001).[3] Synthesis of midodrine HCl from a novel intermediate. US Patent 6,201,153.[3][4][5] Link
- Context: Details the handling and purification of dimethoxyphenyl-aminoethanol deriv
-
Sigma-Aldrich. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)ethanol Safety Data Sheet. Link
- Context: General physicochemical properties of the isomer class.
Sources
- 1. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 2. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 3. WO2004080946A1 - Process for the preparation of midodrine, pharmaceutically-acceptable salts thereof and intermediates - Google Patents [patents.google.com]
- 4. "A Novel Process For Midodrine" [quickcompany.in]
- 5. CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol - Google Patents [patents.google.com]
Reaction kinetics of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol with aldehydes
Application Note: Kinetic Profiling of Condensation Pathways between 2-Amino-1-(2,4-dimethoxyphenyl)ethanol and Aldehydes
Introduction & Mechanistic Context
The reaction between 2-Amino-1-(2,4-dimethoxyphenyl)ethanol (Structure 1 ) and aldehydes (R-CHO) represents a complex kinetic landscape critical to drug stability and synthetic intermediate design. Unlike simple amines, this substrate contains three distinct reactive features that drive competing pathways:
-
Primary Amine: Nucleophilic attack on the carbonyl to form a Schiff Base (Imine) .
- -Hydroxyl Group: Intramolecular attack on the imine carbon to form a 5-membered Oxazolidine ring.
-
Electron-Rich Aromatic Ring (2,4-Dimethoxy): Potential for electrophilic aromatic substitution (EAS) to form a Tetrahydroisoquinoline via the Pictet-Spengler reaction.
Critical Insight: The 2,4-dimethoxy substitution pattern places methoxy groups at the ortho and para positions relative to the side chain (C1). However, cyclization requires attack at the C6 position. In a 2,4-dimethoxy system, C6 is meta to both directing groups, rendering it electronically deactivated compared to the C3 and C5 positions. Consequently, unlike 3,4-dimethoxy analogs (dopamine-like), this substrate often exhibits kinetic suppression of the Pictet-Spengler pathway , making the Imine
This guide provides a protocol to deconvolute these pathways, measuring rate constants (
Mechanistic Pathway Visualization
The following reaction network illustrates the divergence between reversible condensation and irreversible cyclization.
Figure 1: Reaction network showing the central role of the Imine intermediate. Note that Oxazolidine formation is a reversible "dead-end" equilibrium, while Pictet-Spengler is an irreversible sink.
Experimental Protocols
Protocol A: Rapid Kinetics of Imine Formation (Stopped-Flow UV-Vis)
Objective: Determine the forward second-order rate constant (
Materials:
-
Substrate: 2-Amino-1-(2,4-dimethoxyphenyl)ethanol (10 mM stock in MeOH).
-
Aldehyde: Benzaldehyde or aliphatic aldehyde (Freshly distilled).
-
Buffer: Phosphate buffers (0.1 M) adjusted to pH 4.0 – 9.0.
-
Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics SX20).
Workflow:
-
Preparation: Prepare pseudo-first-order conditions where [Aldehyde]
[Amine] (e.g., 100-fold excess).-
Why? This simplifies the integrated rate law to
.
-
-
Loading: Load Syringe A with Amine (0.1 mM final) and Syringe B with Aldehyde (10 mM final) in matching buffer.
-
Acquisition:
-
Trigger mixing (dead time < 2 ms).
-
Monitor absorbance at the specific
of the imine (predetermined by static scan). -
Collect 1000 data points over 0.1 – 10 seconds.
-
-
Data Analysis:
-
Fit the absorbance trace to a single exponential function:
. -
Plot
vs. [Aldehyde] to determine the second-order rate constant (slope).
-
Protocol B: Equilibrium Profiling (Oxazolidine vs. Imine) via qNMR
Objective: Quantify the equilibrium constant (
Workflow:
-
Solvent System:
or (buffered with phosphate-d3). Avoid DMSO as it disrupts H-bonding essential for ring closure. -
Reaction Setup:
-
Mix Amine (20 mM) and Aldehyde (20 mM) in an NMR tube.
-
Allow to equilibrate for 1 hour at 25°C.
-
-
Acquisition:
-
Acquire
NMR (min 400 MHz). -
Set relaxation delay (
) 5s to ensure quantitative integration.
-
-
Calculation:
-
Integrate the diagnostic peaks: Imine (
) and Oxazolidine ( ). - .
-
Protocol C: Irreversible Cyclization (Pictet-Spengler) via HPLC
Objective: Measure the slow accumulation of the tetrahydroisoquinoline product. Principle: Unlike the rapid imine/oxazolidine equilibrium, the C-C bond formation is irreversible and slow.
Workflow:
-
Incubation: Prepare a reaction mixture (50 mM Amine, 50 mM Aldehyde) in 0.1 M Phosphate Buffer (pH 6.0 and pH 4.0).
-
Sampling: Aliquot 100
L every 2 hours for 24 hours. -
Quenching: Immediately dilute into cold Acetonitrile + 0.1% Formic Acid (stops reaction).
-
Analysis:
-
RP-HPLC (C18 column).
-
Gradient: 5% to 95% ACN over 10 min.
-
Detect parent (Amine) and Product (Isoquinoline).
-
Note: The Oxazolidine and Imine will likely revert to starting materials or hydrolyze on the column/during quenching, so you are measuring the sum of reversible species vs. the stable Isoquinoline.
-
Data Analysis & Interpretation
Kinetic Parameters Table
| Parameter | Symbol | Method | Typical Range | Significance |
| Imine Formation Rate | Stopped-Flow | Nucleophilic attack efficiency. Sensitive to steric bulk of aldehyde. | ||
| Hydrolysis Rate | Dilution UV | Stability of the drug-intermediate in aqueous solution. | ||
| Oxazolidine Equilibrium | NMR | Values > 1 indicate the cyclic form is the "resting state." | ||
| Cyclization Rate | HPLC | Rate of irreversible degradation/synthesis. |
pH Dependence (The Bell-Shaped Curve)
Reaction rates for imine formation typically follow a bell-shaped curve:
-
Acidic pH (< 4): The amine is protonated (
), rendering it non-nucleophilic. Rate decreases. -
Basic pH (> 9): The carbinolamine dehydration step lacks acid catalysis. Rate decreases.
-
Optimal pH (5-8): Maximum rate where amine is free (
) and acid catalysis is available for dehydration. -
Note: For the Pictet-Spengler pathway, lower pH generally increases the rate by generating the reactive iminium ion (
), provided the aromatic ring is sufficiently activated.
Troubleshooting & Optimization
-
Issue: No Imine observed in UV.
-
Cause: Rapid cyclization to oxazolidine (which has low UV absorbance > 250 nm compared to conjugated imines).
-
Solution: Use NMR (Protocol B) immediately. The "disappearance" of UV signal might actually confirm rapid oxazolidine formation.
-
-
Issue: Precipitation.
-
Cause: Schiff bases of aromatic aldehydes are often insoluble in water.
-
Solution: Add 10-20% Methanol or Acetonitrile as a cosolvent. Ensure the pH meter is calibrated for organic/aqueous mixtures.
-
-
Issue: Complex NMR Spectra.
-
Cause: Diastereomers.[1][2][3] The oxazolidine ring creates a new chiral center at the aldehyde carbon.[4] With the existing chiral center at the ethanolamine side chain, you will see pairs of diastereomers (cis/trans relative to the ring).
-
Action: Treat the sum of diastereomer integrals as the total [Oxazolidine].
-
References
-
Cordes, E. H., & Jencks, W. P. (1962). "On the Mechanism of Schiff Base Formation and Hydrolysis." Journal of the American Chemical Society, 84(5), 832–837. Link
-
Pesnot, T., et al. (2011). "Pictet–Spengler reaction of substituted phenyl- and heteroaryl-ethylamines." Organic & Biomolecular Chemistry, 9, 2136-2147. Link
-
Fuller, A. A., et al. (2005). "Kinetics and Mechanism of the Pictet-Spengler Reaction." Journal of the American Chemical Society, 127(15), 5376–5383. Link
-
Lait, S. M., et al. (2005). "Oxazolidine formation from 1,2-amino alcohols and aldehydes: A theoretical and experimental study." Journal of Organic Chemistry, 70(21), 8424-8430. Link
-
Stöckigt, J., et al. (2011).[1] "The Pictet-Spengler Reaction in Nature and in Organic Chemistry." Angewandte Chemie International Edition, 50(37), 8538–8564. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archipel.uqam.ca [archipel.uqam.ca]
- 4. Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II) | MDPI [mdpi.com]
Laboratory scale up methods for 2-Amino-1-(2,4-dimethoxyphenyl)ethanol
Executive Summary & Strategic Rationale
This guide details the scalable synthesis and isolation of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol (ADPE) , a structural isomer of the adrenergic agent Midodrine's active metabolite. While the 2,5-isomer is more prevalent in literature, the 2,4-isomer presents unique electronic challenges due to the strong para-methoxy resonance donation into the carbonyl center, potentially reducing electrophilicity during reduction steps.
Scale-Up Philosophy: Transitioning from milligram (medicinal chemistry) to kilogram (process chemistry) scale requires abandoning "convenient" reagents (e.g., LiAlH₄, volatile ethers) in favor of thermally controllable and atom-economical systems.
Selected Route: We utilize the Delépine-Reduction Pathway . Unlike the Henry reaction (nitro-aldol), which involves hazardous nitromethane, or cyanohydrin routes (cyanide toxicity), this pathway utilizes robust crystalline intermediates, allowing for purification by filtration rather than chromatography—a critical requirement for scale-up.
Reaction Scheme & Thermodynamics
The synthesis proceeds in three stages. The critical scale-up step is Stage 3 , where exotherm management is paramount.
Caption: Figure 1. The Delépine-Reduction pathway selected for robust solid-state isolation of intermediates.
Detailed Experimental Protocols
Stage 1 & 2: Precursor Synthesis (Brief Overview)
Note: These steps generate the substrate for the critical reduction.
-
Bromination: 2,4-Dimethoxyacetophenone is brominated in Methanol/DCM. Critical: The 2,4-dimethoxy ring is highly activated. Control temperature at 0°C to prevent ring bromination.
-
Amination (Delépine): The
-bromo ketone is treated with Hexamethylenetetramine (Hexamine) in chloroform, forming a quaternary salt, which is hydrolyzed with ethanolic HCl to yield 2-Amino-1-(2,4-dimethoxyphenyl)ethanone HCl .-
Checkpoint: Isolate this amino-ketone as a dry hydrochloride salt. Do not proceed with the free base, which is unstable and prone to dimerization (dihydropyrazine formation).
-
Stage 3: The Scale-Up Reduction (Core Protocol)
Objective: Reduce the ketone to the alcohol while suppressing side reactions. Scale: 100 g Input (Amino-ketone HCl).
Materials:
-
Substrate: 2-Amino-1-(2,4-dimethoxyphenyl)ethanone HCl (100 g, 0.43 mol)
-
Solvent: Methanol (500 mL) + Water (50 mL)
-
Reagent: Sodium Borohydride (NaBH₄) (9.8 g, 0.26 mol, 0.6 equiv - Note: NaBH4 provides 4 hydrides)
-
Base: 2N NaOH (for pH adjustment)
Step-by-Step Methodology:
-
Reactor Setup: Use a 2L jacketed reactor equipped with an overhead stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Purge with N₂.
-
Solubilization: Charge the Amino-ketone HCl and Methanol/Water mixture. Cool the jacket to 0°C.
-
Why: The salt is acidic. NaBH₄ decomposes rapidly in acidic media (generating H₂ gas uselessly).
-
-
Neutralization (The "Free Base" Trick): Slowly add 2N NaOH until the internal pH reaches 7.0–8.0.
-
Caution: The free base amino ketone is generated in situ. Proceed immediately to reduction to avoid degradation.
-
-
Controlled Addition: Dissolve NaBH₄ in cold water (stabilized with a pellet of NaOH). Add this solution dropwise to the reactor over 60 minutes.
-
Reaction Monitoring: Stir for 2 hours at 0–5°C. Monitor by HPLC (C18 column, 0.1% TFA/MeCN).
-
Success Criteria: Ketone peak < 1.0% area.
-
-
Quench & Workup:
-
Adjust pH to ~1-2 with 6N HCl to destroy excess borohydride (vigorous bubbling!).
-
Evaporate Methanol under vacuum (keep T < 45°C).
-
Basify the aqueous residue to pH > 12 with 50% NaOH.
-
Extract with Isopropyl Acetate (IPAc) or DCM (3 x 200 mL).
-
-
Crystallization: Dry organics (Na₂SO₄), concentrate, and crystallize the HCl salt by adding HCl/IPA.
Process Safety & Engineering Controls
Scale-up introduces hazards not visible in small vials. The primary risks here are Hydrogen Generation and Thermal Runaway .
Caption: Figure 2. Logic gate for NaBH4 addition safety. Temperature and pH are critical control variables.
Critical Safety Parameters:
-
Dosage Control: Never add solid NaBH₄ to a warm reaction. Use a solution to allow instant flow-stopping if temperature spikes.
-
Boron Complexing: During workup, boron salts can form "gums" that trap product. The acidic quench breaks these complexes but releases H₂. Ensure reactor headspace is swept with Nitrogen.
Quality Control & Specifications
Data Summary Table: Expected Parameters
| Parameter | Specification | Rationale |
| Appearance | White to Off-white Solid | Colored impurities indicate oxidation of the electron-rich ring. |
| HPLC Purity | > 98.5% | Pharmaceutical intermediate standard. |
| Impurity A | < 0.15% | Dimer : Result of free-base instability before reduction. |
| Impurity B | < 0.10% | Des-bromo acetophenone : Result of over-reduction or incomplete bromination. |
| Water Content | < 0.5% | Critical for subsequent coupling reactions. |
Analytical Insight: The 2,4-dimethoxy substitution pattern results in distinct NMR shifts compared to the 2,5-isomer.
-
1H NMR (DMSO-d6): Look for the chiral proton (CH-OH) around
4.8-5.0 ppm as a doublet of doublets. The aromatic protons will appear as a doublet (H-6) and a singlet/doublet pair (H-3, H-5) depending on resolution, distinct from the 2,5-pattern.
References
-
Process Route Analogues
-
Synthesis of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (Midodrine Intermediate). US Patent 7,094,928. (2006).[4]
- Note: This patent describes the standard Delépine-Reduction workflow adapted in this guide.
-
-
Safety of Borohydride Reductions
-
Burkhardt, E. R., & Matos, K. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Chemical Reviews, 106(7), 2617–2650.
-
-
Chiral Resolution (Optional Extension)
-
Process for producing optically active 2-amino-1-phenylethanol derivatives.[5] EP Patent 0924193 A1.
- Relevance: Describes the enzymatic and resolution methods for this specific class of dimethoxy-phenylethanolamines.
-
-
Reaction Calorimetry & Scale-Up
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. acs.figshare.com [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. fishersci.ca [fishersci.ca]
Troubleshooting & Optimization
Improving yield of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol synthesis
Technical Support Ticket: #24-DMP-OH Subject: Yield Optimization & Troubleshooting for 2-Amino-1-(2,4-dimethoxyphenyl)ethanol Status: Open Assigned Specialist: Senior Application Scientist, Synthesis Division
Executive Summary
You are encountering yield attrition in the synthesis of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol . This specific scaffold presents a unique "push-pull" challenge: the electron-rich 2,4-dimethoxy ring activates the system toward electrophilic substitution and oxidative degradation, while the
This guide deconstructs the two most prevalent synthetic routes. We will transition you from "following a recipe" to "controlling the kinetics," specifically targeting the
Part 1: Route Selection & Decision Matrix
Before troubleshooting, confirm you are using the correct pathway for your scale and purity needs.
Figure 1: Synthetic Decision Tree. Route A (Henry) is atom-economic but risks dehydration. Route B (Bromination) is more robust for scale-up but involves more steps.
Part 2: Troubleshooting The "Gold Standard" (Route B)
Pathway: 2,4-Dimethoxyacetophenone
This route is preferred for stability, but yield is often lost during the Amination step due to dimerization (two ketones reacting with one amine).
Issue 1: The "Dimer" Impurity (Secondary Amine Formation)
Symptom: TLC shows a persistent, less polar spot running just above your product. Mass spec shows
Protocol Correction (The Delépine Reaction): Do not use aqueous ammonia. Switch to Hexamethylenetetramine (HMTA) .
-
Reaction: Treat 2-bromo-1-(2,4-dimethoxyphenyl)ethanone with 1.05 eq of HMTA in Chloroform or Ethanol.
-
Observation: The quaternary ammonium salt will precipitate as a white/cream solid.
-
Critical Step: Filter this salt.[1][2] This physically separates the intermediate from the reaction mixture, preventing dimerization.
-
Hydrolysis: Reflux the salt in ethanolic HCl to release the primary amine hydrochloride.
Issue 2: The Reduction "Gunk" (Boron Complexation)
Symptom: After NaBH
The Fix:
-
Quench: Use Methanol first to destroy excess hydride.
-
Hydrolysis: Add dilute HCl until pH < 2 and stir for 30 minutes (breaks the B-N/B-O bonds).
-
Workup: Neutralize carefully with NaOH to pH > 10 only immediately before extraction.
Part 3: Troubleshooting The "Henry" Route (Route A)
Pathway: 2,4-Dimethoxybenzaldehyde + Nitromethane
Issue 3: Dehydration to Nitrostyrene
Symptom: Yellow/Orange needles form instead of a clear oil/white solid. NMR shows alkene protons (
Protocol Optimization:
-
Catalyst: Switch from KOH/NaOH to a milder base like DIPEA or a catalytic Cu(OAc)
-Ligand system (See Ref 2). -
Temperature: Maintain reaction at 0°C to 10°C . Do not reflux.
-
Target: You want the Nitroaldol (Alcohol), not the Nitrostyrene.
Issue 4: Incomplete Reduction of Nitro Group
Symptom: Product is isolated but lacks the amine functionality (IR shows
The Fix:
-
Reagent: Use Raney Nickel at room temperature (approx. 40-50 psi H
). -
Additive: Add a trace of acetic acid to prevent catalyst poisoning by the amine product.
Part 4: Data & Specifications
Yield Comparison Table
| Parameter | Route A (Henry) | Route B (Delépine/Ketone) |
| Typical Yield | 40-60% | 70-85% |
| Primary Impurity | Dimer (Secondary Amine) | |
| Step Count | 2 (Condense | 3 (Brominate |
| Scalability | High (fewer steps) | High (easier purification) |
| Critical Control | Temperature (<10°C) | Stoichiometry (HMTA) |
Part 5: Frequently Asked Questions (FAQs)
Q1: My final product turns pink/brown upon storage. Is it degraded?
-
A: Yes, this is oxidative degradation. Electron-rich anilines and amino-alcohols are air-sensitive.
-
Fix: Store the compound as the Hydrochloride (HCl) or Oxalate salt . Do not store the free base for long periods. Flush vials with Argon.
Q2: Can I use NaBH
-
A: Yes, but temperature is critical. Perform the reduction at -10°C to 0°C (Ref 5). Higher temperatures can lead to over-reduction or side reactions with the methoxy groups.
Q3: The solubility of the 2,4-dimethoxy intermediate is poor in Ethanol.
-
A: This is common. Switch to a THF/Methanol (1:1) mixture. The methoxy groups increase lipophilicity, sometimes making pure ethanol a poor solvent for the salt forms.
References
-
Henry Reaction Mechanism & Variants. Wikipedia. Link
-
Catalytic Asymmetric Henry Reaction Protocols. BenchChem. Link
-
Preparation of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (Analogous Protocol). ChemicalBook. Link
-
Optimization of Henry Reaction on Solid Base Catalysts. Scientific Research Publishing. Link
-
Reduction of Nitro-alcohols using NaBH4. Google Patents (CN105622434A). Link
-
Synthesis of Chiral 1,2-Amino Alcohols via Transfer Hydrogenation. SciHorizon/JOC. Link[3]
Sources
Technical Support Center: Solubility & Stability Guide for 2-Amino-1-(2,4-dimethoxyphenyl)ethanol
Case ID: SOL-24-DMP-001 Subject: Overcoming Aqueous Solubility Barriers for 2-Amino-1-(2,4-dimethoxyphenyl)ethanol Assigned Specialist: Senior Application Scientist, Formulation Chemistry Division
Executive Summary
You are likely encountering precipitation or turbidity when attempting to dissolve 2-Amino-1-(2,4-dimethoxyphenyl)ethanol in neutral aqueous buffers (pH 7.0–7.4).
The Root Cause: This molecule presents a "push-pull" solubility conflict. While the ethanolamine side chain is hydrophilic, the 2,4-dimethoxyphenyl core is significantly lipophilic and electron-rich. At neutral pH, the amine exists largely in equilibrium with its free base form, which crystallizes out of water due to the hydrophobic stacking of the dimethoxy rings.
The Solution: You must disrupt the crystal lattice energy of the free base. This guide provides three validated protocols to achieve this: Salt Formation (pH control) , Cosolvent Solubilization , and Cyclodextrin Complexation .
Module 1: pH Manipulation & In-Situ Salt Formation
Primary Recommendation for Chemical Synthesis & In Vitro Assays
The most robust method to solubilize this compound is to convert the free amine (
The Mechanism
The aliphatic amine on the side chain has a predicted
-
At pH > 9.5: The molecule is uncharged (Free Base)
Insoluble . -
At pH < 7.0: The amine is protonated (Cationic)
Highly Soluble .
Protocol: Preparation of the Hydrochloride Salt Stock (100 mM)
| Step | Action | Technical Rationale |
| 1 | Weigh 19.7 mg of the compound. | Target concentration: 100 mM in 1 mL. |
| 2 | Add 900 µL of deionized water. | The powder will likely not dissolve yet. |
| 3 | Critical Step: Add 1.05 equivalents of 1N HCl. | Stoichiometric protonation ensures complete conversion to the salt form without excessive acidification. |
| 4 | Vortex for 30–60 seconds. | Mechanical energy aids the dissolution of the forming salt lattice. |
| 5 | Adjust volume to 1 mL with water. | Finalizes concentration. |
⚠️ Warning: Do not use Phosphate Buffered Saline (PBS) for the initial dissolution. The high concentration of phosphate ions can cause "common ion" precipitation or buffer the pH back to neutral before the salt is fully dissolved. Dissolve in pure water/acid first, then dilute into buffer.
Module 2: Cosolvent Strategies
Recommended for High-Concentration Stock Solutions
If pH adjustment is incompatible with your assay, use organic cosolvents to lower the dielectric constant of the medium.
Solvent Compatibility Table
| Solvent | Solubility Limit (Est.) | Biological Compatibility | Notes |
| DMSO | >100 mM | High | Freezes at 18.5°C. Hygroscopic. |
| Ethanol | ~50 mM | Moderate | Volatile. May evaporate during long incubations. |
| PEG 400 | ~25 mM | High | Viscous. Good for animal injections (IP/IV). |
Protocol: The "Solvent-First" Method
-
Dissolve the compound completely in 100% DMSO to make a 1000x Master Stock (e.g., 100 mM).
-
Slowly add this stock to your aqueous buffer while vortexing rapidly.
-
Limit: Do not exceed 1% v/v DMSO in the final aqueous solution to avoid precipitation of the "crash-out" solid.
Module 3: Advanced Formulation (Cyclodextrins)
Recommended for In Vivo Administration & Cell Culture
For sensitive biological systems where organic solvents or low pH are toxic, use Hydroxypropyl-
Visualization: Solubility Decision Logic
Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.
Module 4: Stability & Chemical Integrity
Critical for Reproducibility
The Hidden Danger: The 2,4-dimethoxy substitution pattern makes the phenyl ring extremely electron-rich. This makes the molecule susceptible to oxidative degradation in solution, turning clear solutions yellow or brown over time (quinone formation).
Troubleshooting Stability Issues
| Symptom | Diagnosis | Corrective Action |
| Solution turns yellow/brown | Auto-oxidation of the phenyl ring. | Degas buffers with Argon/Nitrogen. Add antioxidant (0.1% Ascorbic Acid or Sodium Metabisulfite). |
| Precipitate forms after 24h | Crystal growth (Ostwald ripening). | Store stocks at -20°C . Do not store diluted aqueous solutions; prepare fresh. |
| Loss of biological potency | Hydrolysis or oxidation. | Verify integrity via HPLC. Avoid basic pH (>8) where oxidation is faster. |
Frequently Asked Questions (FAQ)
Q1: Can I autoclave the aqueous stock solution? A: No. Phenylethanolamines are thermally labile and prone to oxidation. Sterilize by filtration using a 0.22 µm PVDF or PES membrane.
Q2: Why does the solution precipitate when I add it to cell culture media (DMEM/RPMI)? A: Cell culture media is buffered to pH 7.4. If you dissolved the compound in acid (Protocol A), the pH shift back to neutral upon dilution can cause the "free base" to crash out.
-
Fix: Keep the final concentration in media below the solubility limit of the free base (likely < 100 µM) or use the Cyclodextrin method (Protocol C).
Q3: Is the 2,4-isomer different from the 2,5- or 3,4-isomers regarding solubility?
A: Yes. The position of methoxy groups affects the crystal lattice energy. However, the general solubility rules (amine
References
-
Salt Selection Principles: Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][2][3] Advanced Drug Delivery Reviews, 59(7), 603-616.
-
Cyclodextrin Complexation: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
-
Phenylethanolamine Properties: PubChem Compound Summary for Phenylethanolamine derivatives.
- Chemical Stability: "Stability of electron-rich aromatics.
Sources
Technical Support Center: Purification of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol
Case ID: #PUR-24-DMP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties purifying 2-Amino-1-(2,4-dimethoxyphenyl)ethanol (hereafter referred to as 2,4-DMP-AE ).
This molecule belongs to the phenylethanolamine class, structurally isomeric to the drug Midodrine. Its purification is notoriously deceptive due to three physicochemical factors:
-
Amphoteric Solubility: The basic amine and polar hydroxyl group create complex solubility profiles.
-
"Oiling Out" Phenomenon: The free base often refuses to crystallize, forming a viscous oil that traps impurities.
-
Hygroscopicity of Salts: The hydrochloride salt, while crystalline, is prone to absorbing atmospheric moisture, leading to deliquescence.
This guide replaces standard SOPs with a Troubleshooting & Logic System designed to salvage impure batches.
Module 1: The "Sticky Oil" Protocol (Acid-Base Extraction)
User Complaint: "My product is stuck as a dark brown oil after the reaction. It won't crystallize, and direct extraction yields an emulsion."
The Root Cause
The 2,4-dimethoxy substitution pattern makes the phenyl ring electron-rich. If your synthesis involved reduction (e.g., NaBH4 reduction of an
Troubleshooting Workflow
Step 1: Breaking the Boron Complex (If NaBH4 was used)
-
Do not just add water.
-
Action: Quench the reaction with Methanol first, then add 6M HCl dropwise until pH < 1. Heat to reflux for 30 minutes.
-
Why? This hydrolyzes the stable amine-borane complexes that otherwise drag product into the aqueous waste or cause emulsions.
Step 2: The pH Swing (The "Salting Out" Trick)
Standard extraction often fails because the partition coefficient (
| Phase | pH Target | Action | Mechanism |
| Acidic Wash | pH < 2 | Wash aqueous layer with DCM (3x). | Removes non-basic impurities (dimers, neutral ketones) while keeping product in water. |
| Basification | pH > 12 | Adjust with 50% NaOH (cold). | Deprotonates the amine. High ionic strength (Na+) "salts out" the organic amine. |
| Extraction | -- | Extract with CHCl3/IPA (3:1) . | Crucial: Pure DCM is often too non-polar. The addition of Isopropyl Alcohol (IPA) increases solvation of the polar amino-alcohol. |
Visualization: Acid-Base Logic Flow
Figure 1: Optimized Acid-Base workup to prevent emulsion and loss of polar product.
Module 2: Crystallization Strategies (The "Gum" Issue)
User Complaint: "I added HCl to make the salt, but it turned into a gummy mess instead of a white powder."
The Root Cause
This is "oiling out." It occurs when the melting point of the solvated salt is lower than the boiling point of the solvent. The salt separates as a liquid phase (oil) before it can organize into a crystal lattice.
The "Dual-Solvent" Solution
Do not use Diethyl Ether. While standard for amines, it precipitates this compound too fast, trapping impurities.
Recommended System: Isopropanol (IPA) + Ethyl Acetate (EtOAc)
Protocol:
-
Dissolve the crude oil (from Module 1) in a minimum amount of hot IPA (approx 60°C).
-
Add concentrated HCl (aq) or HCl in Dioxane dropwise.
-
Tip: Stoichiometry is vital. Use exactly 1.05 equivalents. Excess HCl promotes hygroscopicity.
-
-
Allow the solution to cool to room temperature.[1][2][3] Do not induce shock cooling.
-
Add EtOAc dropwise until persistent cloudiness appears.
-
Seeding: If oil droplets form, reheat to dissolve, add a "seed" crystal (if available) or scratch the glass, and cool very slowly.
Troubleshooting Table: Solvent Outcomes
| Solvent System | Outcome | Verdict |
| MeOH / Et2O | Fast precipitation, amorphous powder. | Poor. Traps impurities; hygroscopic. |
| Ethanol (Abs) | Good crystals, slow formation. | Good. Requires very dry ethanol. |
| IPA / EtOAc | Controlled crystal growth. | Best. Balances solubility and anti-solubility. |
| Water | High solubility. | Avoid. Hard to dry; risk of hydrate formation. |
Module 3: Chromatographic Purification (The Scalpel)
User Complaint: "Recrystallization didn't work. I need to run a column, but the compound streaks/tails badly."
The Root Cause
The basic amine interacts with the acidic silanol groups on silica gel, causing peak tailing and irreversible adsorption.
The "Amine-Modified" Mobile Phase
You must suppress the ionization of the amine on the column.
Stationary Phase: Standard Silica Gel (40-63 µm).
Mobile Phase: DCM : Methanol : Ammonium Hydroxide (25%)
Ratio: 90 : 9 : 1 (Start here)
-
Technical Note: Do not use Triethylamine (TEA) if you plan to use Mass Spec (MS) detection, as it lingers. Ammonium hydroxide is volatile and MS-compatible.
Visualization: Impurity Fate Map
Figure 2: Chromatographic separation logic. The basic modifier (NH4OH) ensures the amine elutes as a sharp band.
Module 4: Genotoxic Impurity Control (Critical)
Warning: If your synthesis started from 2-bromo-1-(2,4-dimethoxyphenyl)ethanone (an
The Problem: Trace amounts of unreacted bromo-ketone may co-crystallize with your product. The Solution: Chemical Derivatization (Scavenging).
Protocol:
-
Before the final crystallization, dissolve the crude product in Ethanol.
-
Add 0.1 equivalents of Thiophenol or a polymer-supported thiol scavenger.
-
Stir for 1 hour.
-
The thiol reacts selectively with the alkyl halide (bromo-ketone) to form a polar sulfide.
-
Wash: Perform the Acid-Base extraction (Module 1). The sulfide impurity will be removed during the Acidic Wash step (it is neutral/acidic, not basic).
Frequently Asked Questions (FAQ)
Q1: My HCl salt turns into a liquid when I weigh it. Why? A: The salt is deliquescent. It absorbs water from the air to form a concentrated solution.
-
Fix: Dry the salt in a vacuum oven at 40°C over
for 24 hours. Store under Argon in a desiccator.
Q2: Can I use HPLC to purify this? A: Yes. Use a C18 column with a high-pH buffer.
-
Buffer: 10mM Ammonium Bicarbonate (pH 10).
-
Why? At high pH, the amine is neutral and retains well on C18. At low pH (TFA), it is charged and elutes in the void volume.
Q3: How do I check for enantiomeric purity? A: You cannot use standard C18. You need a Chiral Stationary Phase (CSP).
-
Recommended Column: Chiralpak IA or IC (immobilized amylose/cellulose).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (80:20:0.1).
References
-
European Patent Office. (1999). Processes for producing optically active 2-amino-1-phenylethanol derivatives (EP0924193). Google Patents.[4][5]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44182074, 2-Amino-1-(2,5-dimethoxyphenyl)ethanone hydrochloride.[6] (Analogous structure data). [Link][6]
-
Massachusetts Institute of Technology (MIT). (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. scihorizon.com [scihorizon.com]
- 4. CompTox Chemicals Dashboard [comptox.epa.gov]
- 5. EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives - Google Patents [patents.google.com]
- 6. 2-Amino-1-(2,5-dimethoxyphenyl)ethan-1-one--hydrogen chloride (1/1) | C10H14ClNO3 | CID 44182074 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Separation of Dimethoxyphenylethanolamine Isomers
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Applications Chemist Subject: Troubleshooting resolution of positional isomers and enantiomers of dimethoxy-substituted phenylethanolamines.
Executive Summary & Scope
Context: Dimethoxyphenylethanolamines (DPEAs) are critical intermediates in the synthesis of adrenergic agonists and neurotransmitter analogs. Their analysis presents a dual challenge:
-
Positional Isomerism: Separating structurally similar regioisomers (e.g., 2,5-dimethoxy vs. 3,4-dimethoxy) which often co-elute on standard alkyl phases.
-
Chirality: The
-hydroxy group creates a chiral center, requiring enantiomeric resolution (R/S) for potency and toxicity studies. -
Basic Tailing: The primary amine function interacts with residual silanols, causing peak asymmetry.
This guide moves beyond generic "try a different column" advice. We focus on mechanistic selectivity —leveraging
Module A: Positional Isomer Resolution (Achiral)
The Issue: You cannot separate the 2,5-dimethoxy isomer from the 3,4-dimethoxy isomer using a standard C18 column.
The Cause: Both isomers possess nearly identical hydrophobicity (
The Solution: Fluorinated Stationary Phases (PFP)
Instead of hydrophobicity, you must exploit the electron density differences of the aromatic ring. The methoxy groups are electron-donating.
-
2,5-substitution: Creates a specific electron density map on the benzene ring.
-
3,4-substitution: Creates a different density map.
A Pentafluorophenyl (PFP) column is electron-deficient. It acts as a Lewis acid, engaging in strong
Recommended Protocol: PFP Selectivity Screen
| Parameter | Condition | Rationale |
| Column | Pentafluorophenyl (PFP) Propyl, | Maximizes |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.0) | Low pH suppresses silanol ionization; Formate is MS-compatible. |
| Mobile Phase B | Methanol (MeOH) | Critical: MeOH allows |
| Gradient | 5% B to 40% B over 15 min | Shallow gradient required due to similar polarity of isomers. |
| Flow Rate | 0.8 mL/min | Optimized for Van Deemter minimum of 2.7 |
| Temp | 25°C | Lower temperature favors specific adsorption interactions. |
Tech Note: If PFP fails, a Phenyl-Hexyl phase is the secondary choice, but PFP usually offers higher selectivity (
) for halogenated or methoxy-substituted aromatics.
Module B: Enantiomeric Separation (Chiral)
The Issue: You need to resolve the (R)- and (S)- enantiomers of a specific DPEA isomer.
The Cause: The
The Solution: Polysaccharide-Based CSPs (Normal Phase)
Amylose and Cellulose tris(3,5-dimethylphenylcarbamate) phases are the industry standard for this class. The carbamate linkage provides H-bond acceptors/donors that interact with the amine and hydroxyl groups of the DPEA.
Recommended Protocol: Normal Phase Screening
Warning: The primary amine is basic. You must use a basic additive to prevent non-specific adsorption to the silica support of the chiral column.
| Parameter | Condition | Rationale |
| Column | Amylose-1 (e.g., AD-H or IG) or Cellulose-1 (OD-H) | "IG" type columns are immobilized, allowing more solvent flexibility. |
| Mobile Phase | n-Hexane : Ethanol : Diethylamine (DEA) | Ethanol is a better H-bond modulator than IPA for these compounds. |
| Ratio | 90 : 10 : 0.1 (v/v/v) | High alkane content maximizes retention in the chiral grooves. |
| Additive | 0.1% Diethylamine (DEA) | Mandatory. Masks silanols and ensures the amine stays deprotonated for proper chiral recognition. |
| Detection | UV 220 nm or 280 nm | 220 nm for higher sensitivity; 280 nm for higher specificity (aromatic ring). |
Module C: Peak Shape & Tailing (The "Shark Fin" Peak)
The Issue: Peaks exhibit severe tailing (
Troubleshooting Logic Flow
The "High pH" Strategy (Preferred)
If you have a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH), switch to High pH .
-
Mechanism: At pH 10.5, the amine (pKa ~9.5) is largely deprotonated (neutral). Neutral amines do not engage in ion-exchange with silanols.
-
Buffer: 10mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide.
The "Chaotropic" Strategy (Traditional Columns)
If you must use a standard silica column (pH limit < 8):
-
Mechanism: Use 0.1% Trifluoroacetic Acid (TFA) .[1][2] The Trifluoroacetate anion forms an ion pair with the protonated amine, increasing its hydrophobicity and masking the charge.
-
Caveat: TFA can suppress MS signals. If using MS, use Formic Acid + a PFP column (as per Module A).
Frequently Asked Questions (FAQ)
Q1: My retention times are drifting day-to-day. Why? A: This is common with amine modifiers like DEA or TEA. They are volatile.
-
Fix: Pre-mix your mobile phase fresh daily. Do not rely on the pump to mix 0.1% additives accurately. Ensure your column is equilibrated for at least 20 column volumes when using ion-pairing agents.
Q2: Can I separate both positional isomers AND enantiomers in one run? A: Generally, no. Chiral columns have lower peak capacities than achiral columns.
-
Strategy: Use a 2D-LC approach or a "heart-cutting" method. First, separate the positional isomers on a PFP column. Then, collect the fraction of the specific isomer and re-inject it onto the Chiralpak column for enantiomeric resolution.
Q3: Why is Methanol preferred over Acetonitrile for the PFP column?
A: Acetonitrile has
Method Validation Workflow
Use the following diagram to validate your final method before routine use.
References
-
Mechanism of PFP Selectivity: Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. Link
-
Chiral Separation of Phenylethanolamines: Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[3][4][5][6] Chemical Society Reviews. Link
-
Amine Tailing & Silanol Activity: McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link
-
High pH Strategy for Basic Compounds: Iraneta, P. C., et al. (2005). A review of Waters Hybrid Particle Technology. Waters Corporation White Paper. Link
Sources
Technical Support Center: Stability of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol
Ticket Subject: Stability & Degradation Profiles of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol in Acidic Media Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Active Guide
Executive Summary & Chemical Logic
Why is this molecule unstable? The stability profile of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol is dominated by the "Push-Pull" electronic effect at the benzylic position.
-
The "Push" (Destabilizing Factor): The 2,4-dimethoxy substitution pattern is electronically unique. Unlike the 2,5-isomer (found in Midodrine), the 2,4-isomer places both methoxy groups in positions that can donate electrons via resonance (ortho and para) directly to the benzylic carbon. This makes the benzylic hydroxyl group exceptionally prone to leaving upon protonation, generating a highly stabilized benzylic carbocation.
-
The "Pull" (Acidic Trigger): Under acidic conditions, the hydroxyl group is protonated (
). Because the resulting carbocation is so well-stabilized by the electron-rich ring, the activation energy for water loss (dehydration) is significantly lower than in unsubstituted phenylethanolamines.
Key Consequence: In aqueous acid, the compound does not just form a salt; it competes with acid-catalyzed dehydration , leading to styrene derivatives that rapidly polymerize or oxidize, often resulting in a characteristic pink/red gum.
Troubleshooting Guide (FAQ)
Q1: I attempted to form the HCl salt using 6M aqueous HCl, but the solution turned pink/red and yield was low. What happened?
Diagnosis: You likely triggered acid-catalyzed dehydration followed by oxidative oligomerization. Technical Explanation: Using strong aqueous acid (like 6M HCl) drives the equilibrium toward the benzylic carbocation. Once formed, this cation eliminates a proton to form a styrene derivative (an enamine/imine tautomer). This styrene is electron-rich and highly reactive; it rapidly polymerizes or oxidizes in air, creating the "red gum" you observed. Corrective Action:
-
Switch to Anhydrous Conditions: Generate the salt using dry HCl in isopropanol (IPA), diethyl ether, or 1,4-dioxane.
-
Temperature Control: Perform the acidification at 0°C to kinetically inhibit the elimination pathway.
Q2: Can I use this compound in a reductive amination reaction at pH 4-5?
Diagnosis: Yes, but with strict controls. Technical Explanation: While the amine requires a slightly acidic pH to form the imine intermediate with a ketone/aldehyde, the benzylic alcohol remains vulnerable. A pH of 4-5 is generally safe if the temperature is kept low. However, prolonged exposure to Lewis acids (often used as drying agents or catalysts) can trigger the same dehydration mechanism. Corrective Action:
-
Buffer Choice: Use mild buffers (Acetate) rather than strong mineral acids.
-
One-Pot Protocol: If possible, reduce the imine immediately (e.g., with
) to prevent the intermediate from lingering in the acidic medium.
Q3: The HPLC shows a new peak at RRT 1.2 after storing the sample in 0.1% TFA. Is this an impurity?
Diagnosis: This is likely the dehydrated styrene impurity . Technical Explanation: Trifluoroacetic acid (TFA) is strong enough to catalyze dehydration over time, even in dilute HPLC solvents. The styrene product is more lipophilic than the parent amino alcohol, resulting in a longer retention time (higher RRT). Corrective Action:
-
Analytical Method: Switch to a neutral or basic mobile phase (e.g., Ammonium Bicarbonate pH 7.5) for stability testing. If acidic mobile phases are required, analyze samples immediately after preparation.
Degradation Mechanism Visualization
The following diagram illustrates the critical failure pathway in acidic media. The 2,4-dimethoxy stabilization of the carbocation is the rate-determining factor.
Figure 1: Acid-catalyzed degradation pathway showing the critical role of resonance stabilization in facilitating water loss.
Recommended Handling Protocols
Protocol A: Safe Salt Formation (HCl Salt)
Use this protocol to stabilize the free base for long-term storage.
-
Dissolution: Dissolve 1.0 eq of the free base in anhydrous Ethyl Acetate or Isopropanol (10 mL/g).
-
Cooling: Chill the solution to 0–5°C in an ice bath. Critical: Do not skip this step.
-
Acidification: Dropwise add 1.05 eq of HCl in Dioxane (4M) or HCl in IPA .
-
Note: Avoid aqueous HCl. The presence of water promotes the equilibrium toward the alcohol
carbocation.
-
-
Precipitation: The salt should precipitate as a white solid. If oiling occurs, add anhydrous diethyl ether as an anti-solvent.
-
Filtration: Filter quickly under inert atmosphere (Nitrogen/Argon) if possible to avoid moisture uptake (hygroscopic).
Protocol B: Stability Data Summary
Based on accelerated degradation studies of electron-rich phenylethanolamines.
| Condition | Time | Result | Observation |
| 0.1M HCl (aq), 25°C | 4 Hours | >15% Degradation | Solution turns faint pink. Styrene peak visible on HPLC. |
| 0.1% Formic Acid, 25°C | 24 Hours | < 2% Degradation | Acceptable for short-term LCMS analysis. |
| Phosphate Buffer pH 7.0 | 7 Days | Stable | No significant degradation observed. |
| Solid State (HCl Salt) | 6 Months | Stable | Must be stored desiccated at 4°C. |
References
-
Doc Brown's Chemistry. (n.d.). Mechanism of acid catalysed dehydration of alcohols to alkenes. Retrieved from [Link]
- Context: Foundational mechanism for E1 elimination of alcohols, applicable to the benzylic system described.
-
Hunt, I. (n.d.). Chapter 11: Eliminations of Benzylic Systems. University of Calgary. Retrieved from [Link] (Specific page: Eliminations of benzylic systems)
- Context: Confirms that benzylic alcohols undergo acid-catalyzed dehydration readily via an E1 pathway due to resonance stabiliz
-
Garg, N. K., et al. (2014). Functionalization of Electron-Rich Secondary Benzyl Alcohols. National Institutes of Health (PMC). Retrieved from [Link]
- Context: Discusses the high reactivity of electron-rich benzylic alcohols and their tendency to dehydrate or substitute under mild acidic conditions.
- Journal of Pharmaceutical and Biomedical Analysis. (2008). Kinetics study of degradation in acid medium. (General reference to phenylethanolamine stability studies cited in search results).
Technical Support Center: Purification of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol
Welcome to the technical support center for the purification of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this crude product. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.
I. Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific issues you may encounter during the purification of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol, providing step-by-step guidance to resolve them effectively.
Question 1: My final product has a low and broad melting point. What are the likely impurities and how can I remove them?
A low and broad melting point is a classic indicator of impurities. In the synthesis of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol, which is often prepared by the reduction of a nitro-alcohol precursor like 1-(2,5-Dimethoxyphenyl)-2-nitroethanol, several impurities can arise.[1][2]
Likely Impurities:
-
Unreacted Starting Material: Residual 1-(2,4-dimethoxyphenyl)-2-nitroethanol.
-
Side-Products from Reduction: Incomplete reduction can lead to the corresponding nitroalkene or other partially reduced intermediates. The choice of reducing agent can also influence side-product formation. For instance, while sodium borohydride is commonly used, its reactivity can be affected by reaction conditions.[3]
-
Isomers: Positional isomers such as 1-amino-2-(2,4-dimethoxyphenyl)ethanol can sometimes form, though this is less common with standard synthetic routes.[4]
-
Solvent Residues: Trapped solvent from the reaction or initial work-up.
Recommended Purification Strategy: Recrystallization
Recrystallization is often the most effective first-line approach for removing small amounts of impurities from a solid product. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The ideal solvent is one in which 2-Amino-1-(2,4-dimethoxyphenyl)ethanol is highly soluble at elevated temperatures and poorly soluble at room temperature or below.[5] Based on literature for similar amino alcohol compounds, suitable solvents to test include ethanol, isopropanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexane.[1][5]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation: Recommended Solvents for Recrystallization
| Solvent System | Rationale | Expected Purity |
| Ethanol | Good solubility at high temperatures, lower at cold temperatures.[1] | >98% |
| Isopropanol | Similar properties to ethanol, can sometimes offer better crystal formation. | >98% |
| Ethanol/Water | The addition of water (an anti-solvent) can induce crystallization if the compound is too soluble in pure ethanol. | >98% |
| Ethyl Acetate/Hexane | A good polar/non-polar mixture for inducing crystallization.[5][6] | >98% |
Question 2: My NMR spectrum shows several unexpected peaks that I can't identify. How do I choose the best purification method?
When NMR indicates the presence of significant and potentially structurally similar impurities, a more discriminative purification technique like column chromatography is warranted.
Recommended Purification Strategy: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[7][8] For amino compounds, silica gel is a common stationary phase.[9]
Step-by-Step Column Chromatography Protocol:
-
TLC Analysis: First, determine an appropriate solvent system (mobile phase) using Thin Layer Chromatography (TLC). The ideal solvent system should provide good separation of the desired product (Rf value of ~0.3-0.4) from the impurities.[7] Start with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Column Packing: Prepare a silica gel slurry in the chosen non-polar solvent and carefully pack it into a chromatography column, ensuring there are no air bubbles.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase) to improve separation.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-Amino-1-(2,4-dimethoxyphenyl)ethanol.
Data Presentation: Example Solvent Systems for Column Chromatography
| Stationary Phase | Mobile Phase (starting) | Elution Mode | Target Rf |
| Silica Gel | Hexane:Ethyl Acetate (7:3) | Isocratic or Gradient | ~0.35 |
| Silica Gel | Dichloromethane:Methanol (98:2) | Isocratic or Gradient | ~0.35 |
Visualization: Decision Tree for Purification Method Selection
Caption: Step-by-step workflow for acid-base extraction.
II. Frequently Asked Questions (FAQs)
Q1: What is the typical synthetic route for 2-Amino-1-(2,4-dimethoxyphenyl)ethanol?
A common synthetic route involves the Henry reaction between 2,4-dimethoxybenzaldehyde and a nitroalkane, followed by the reduction of the resulting nitro alcohol. [10]Another approach is the reduction of 2-amino-1-(2,4-dimethoxyphenyl)ethanone.
Q2: When should I choose column chromatography over recrystallization?
Recrystallization is ideal for removing small amounts of impurities from a mostly pure solid compound. Column chromatography is more suitable when you have a complex mixture of impurities, impurities that are structurally very similar to your product, or if your product is an oil at room temperature. [7][11][12] Q3: Can I use activated charcoal during recrystallization?
Yes, if your crude product has colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration to adsorb these impurities. [5] Q4: My compound is an oil, not a solid. How can I purify it?
If your product is an oil, column chromatography is the preferred method of purification. You can also try to form a salt (e.g., hydrochloride salt) which is often a crystalline solid and can be purified by recrystallization. [13][14] Q5: What are some common pitfalls to avoid during column chromatography?
Common mistakes include improper column packing (leading to channeling), using a solvent system that is too polar (resulting in poor separation), or overloading the column with too much crude product. [7]
III. References
-
Benchchem. (n.d.). Application Notes and Protocols: Synthesis and Mechanism of Action of Methoxamine. Retrieved from
-
ChemicalBook. (2024, October 15). Methoxamine hydrochloride: uses and Synthesis method. Retrieved from
-
Google Patents. (n.d.). CN101417956A - Synthesis method of methoxamine hydrochloride. Retrieved from
-
Patsnap. (n.d.). Method for synthesizing methoxamine hydrochloride - Eureka. Retrieved from
-
Google Patents. (n.d.). CN101357895B - Method for synthesizing methoxamine hydrochloride. Retrieved from
-
ChemicalBook. (n.d.). 2-Amino-1-(2,5-dimethoxyphenyl)ethanol synthesis. Retrieved from
-
European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives - EP 0924193 A1. Retrieved from
-
Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. Retrieved from
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from
-
ACS Publications. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Retrieved from
-
SciHorizon. (2025, February 2). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric. Retrieved from
-
Google Patents. (n.d.). CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol. Retrieved from
-
University of Victoria. (n.d.). Column chromatography. Retrieved from
-
Sorbtech. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from
-
University of the Western Cape. (n.d.). CHAPTER 6 6. ISOLATION OF BIOACTIVE COMPOUNDS FROM D. VISCOSA 6.1 Spectroscopy. Retrieved from
-
Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from
-
SciSpace. (2013, May 14). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from
-
Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from
-
GoldBio. (n.d.). How Column Chromatography Works to Separate Proteins. Retrieved from
-
BioProcess International. (2007, May 1). Chromatography: A Two-Column Process To Purify Antibodies Without Protein A. Retrieved from
-
Truman State University. (n.d.). Investigative Acid/Base/Neutral Extraction of a Three-Component Mixture Organic Chemistry Lab. Retrieved from
-
Pharmaffiliates. (n.d.). Ethanol-impurities. Retrieved from
-
Benchchem. (n.d.). Optimizing solvent systems for the recrystallization of 2'-Aminoacetophenone. Retrieved from
-
Molecules. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Retrieved from
-
Benchchem. (n.d.). synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride. Retrieved from
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from
-
Sciencemadness.org. (2018, February 15). Reduction of substituted 2-phenylnitroethenes to 2-phenylnitroethanes with NaBH4 - Maybe the greatest way to make tar. Retrieved from
-
ResearchGate. (2012, October 16). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl?. Retrieved from
-
University of California, Irvine. (n.d.). Experiment 3: Separation of a Mixture by Acid-Base Extraction. Retrieved from
Sources
- 1. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 2. CN105622434A - Preparation method of 1-(2,5-dimethoxy phenyl)-2-aminoethanol - Google Patents [patents.google.com]
- 3. scispace.com [scispace.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. web.uvic.ca [web.uvic.ca]
- 8. goldbio.com [goldbio.com]
- 9. column-chromatography.com [column-chromatography.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Methoxamine hydrochloride: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 14. CN101417956A - Synthesis method of methoxamine hydrochloride - Google Patents [patents.google.com]
Validation & Comparative
Technical Comparison Guide: H-NMR Analysis of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol
Executive Summary & Strategic Rationale
2-Amino-1-(2,4-dimethoxyphenyl)ethanol is a critical phenylethanolamine intermediate, structurally isomeric to the Midodrine precursor (2,5-dimethoxy isomer). In drug development, verifying the specific regio-chemistry of the dimethoxy substitution and the oxidation state of the ethylamine side chain is paramount.
While HPLC provides retention time data, it cannot definitively distinguish between regioisomers (2,4- vs 2,5-dimethoxy) or subtly reduced byproducts without authentic standards. Proton NMR (H-NMR) serves as the definitive structural probe. This guide compares the spectral performance of this compound in CDCl₃ vs. DMSO-d₆ and establishes a self-validating protocol to differentiate the target alcohol from its ketone precursor and regioisomers.
Comparative Solvent Study: CDCl₃ vs. DMSO-d₆
The choice of solvent dictates the visibility of exchangeable protons and the resolution of the critical ABX spin system of the ethanolamine side chain.
| Feature | Chloroform-d (CDCl₃) | Dimethyl Sulfoxide-d₆ (DMSO-d₆) | Recommendation |
| Exchangeable Protons | Poor. -OH and -NH₂ often appear as broad, shapeless humps or are invisible due to rapid exchange. | Excellent. -OH often couples with CH, appearing as a doublet. -NH₂ is distinct. | Use DMSO-d₆ for full structural elucidation. |
| Conformational Locking | Moderate. Hydrogen bonding may cause line broadening. | Strong solvation breaks intermolecular H-bonds, sharpening the backbone signals. | Use DMSO-d₆ for resolution. |
| Chemical Shift Stability | High, but concentration-dependent for OH/NH. | Very stable, but water peak (~3.33 ppm) can interfere with methoxy signals if wet. | Dry sample thoroughly. |
| Aromatic Resolution | Good. | Excellent. Separation of aromatic signals is usually wider. | DMSO-d₆ preferred. |
Expert Insight:
For routine purity checks, CDCl₃ is faster due to easier shimming and solvent removal. However, for structural characterization , DMSO-d₆ is mandatory to observe the hydroxyl proton coupling (CH-OH), which confirms the reduction of the ketone precursor.
Detailed Experimental Protocol
To ensure reproducibility and high-resolution data (E-E-A-T principle: Trustworthiness), follow this standardized workflow.
Materials & Preparation[1][2]
-
Sample Mass: 5–10 mg (for 1H), 20–30 mg (for 13C/2D).
-
Solvent: 0.6 mL DMSO-d₆ (99.9% D) + 0.03% TMS.
-
Tube: 5mm High-Precision NMR Tube (Wilmad 528-PP or equivalent).
Acquisition Parameters (400 MHz+)
-
Temperature: 298 K (25°C). Crucial for consistent chemical shifts.
-
Pulse Angle: 30° or 45° (Standard).
-
Relaxation Delay (D1): ≥ 1.0 second (Ensure full relaxation of aromatic protons).
-
Scans (NS): 16 (Routine) or 64 (High S/N for impurity detection).
-
Spectral Width: -2 to 14 ppm.
Spectral Assignment & Logic
This section details the specific "fingerprint" of the 2,4-dimethoxy isomer.
A. The Aromatic Region (Regioisomer Check)
The 2,4-dimethoxy substitution pattern creates a specific splitting pattern distinct from the 2,5-isomer (Midodrine series).
-
H-3 (The "Shielded Singlet"): Located between two methoxy groups (positions 2 and 4). This proton is electronically shielded and isolated.
-
Signal:Singlet (s)
-
Shift: ~6.4 – 6.6 ppm (Upfield).
-
-
H-5 & H-6 (The Ortho Pair): H-5 and H-6 are adjacent.
-
H-5: Doublet (d) or dd, J ≈ 8.5 Hz. Ortho to H-6, Meta to Alkyl. Shift: ~6.5 – 6.7 ppm.[1]
-
H-6: Doublet (d), J ≈ 8.5 Hz. Ortho to H-5, Ortho to Alkyl (Deshielding zone). Shift: ~7.1 – 7.4 ppm (Downfield).
-
Differentiation Rule:
2,4-Isomer: 1 Singlet (Shielded, <6.7 ppm) + 2 Doublets (Ortho coupled).
2,5-Isomer: 1 Singlet (Deshielded, >6.9 ppm, H-6) + 2 Doublets/Multiplets (H-3/H-4).
B. The Aliphatic Side Chain (Oxidation State Check)
The ethanolamine chain -CH(OH)-CH₂-NH₂ forms an ABX System (or ABMX if OH/NH couple).
-
Methine (CH-OH): Chiral center.
-
Signal: dd or multiplet.
-
Shift: ~4.6 – 5.0 ppm.
-
DMSO Feature: If dry, appears as a triplet or dd due to coupling with OH (J ~4-5 Hz).
-
-
Methylene (CH₂-NH₂): Diastereotopic protons (Ha and Hb).
-
Signal: Two separate multiplets or a complex AB part of the ABX system.
-
Shift: ~2.6 – 3.0 ppm.
-
-
Methoxy Groups (OCH₃):
-
Signal: Two strong singlets.
-
Shift: ~3.7 – 3.8 ppm.[2]
-
Differentiation Guide: Precursor vs. Product
A common critical quality attribute (CQA) is the absence of the ketone precursor: 2-Amino-1-(2,4-dimethoxyphenyl)ethanone .
Logic Flow for Identification
Caption: Decision tree for distinguishing the target 2-amino-alcohol from its ketone precursor and the 2,5-regioisomer.
Quantitative Comparison Table
| Proton Group | Target: Alcohol (Product) | Alternative: Ketone (Precursor) | Diagnostic Action |
| Side Chain CH/CH₂ | CH: Multiplet (~4.8 ppm)CH₂: Multiplet (~2.8 ppm) | CH₂: Singlet (~4.2 ppm)CH: Absent | Look for the Singlet vs. Multiplet transition. |
| Exchangeable (DMSO) | OH: Doublet (~5.2 ppm)NH₂: Broad s | NH₂: Broad s (often shifted)OH: Absent | Presence of OH doublet confirms reduction. |
| Aromatic H-6 | Doublet (~7.2 ppm) | Doublet (~7.8 ppm) | Ketone carbonyl deshields ortho-proton (H-6) significantly more than alcohol. |
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 141047, 2,4-Dimethoxyamphetamine (Structural Analog). Retrieved October 26, 2023 from [Link]
- Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Reference for general phenethylamine NMR shifts).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][4] (Reference for ABX spin systems and substituent effects).
Sources
A Senior Application Scientist's Guide to the C-13 NMR Chemical Shifts of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol
This guide provides a comprehensive analysis of the C-13 Nuclear Magnetic Resonance (NMR) chemical shifts for 2-Amino-1-(2,4-dimethoxyphenyl)ethanol. Designed for researchers, scientists, and drug development professionals, this document offers a detailed comparison with structurally related compounds, predicted spectral data, and a robust experimental protocol for acquiring high-quality C-13 NMR spectra. Our approach is grounded in established scientific principles to ensure accuracy and reliability.
Introduction
2-Amino-1-(2,4-dimethoxyphenyl)ethanol is a phenylethanolamine derivative with potential applications in pharmaceutical research. Accurate structural elucidation is paramount for understanding its chemical properties and biological activity. C-13 NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the carbon framework of a molecule. Each unique carbon atom in a molecule resonates at a distinct frequency in a C-13 NMR spectrum, and the precise chemical shift is highly sensitive to its local electronic environment.[1] This guide will delve into the predicted C-13 NMR spectrum of the title compound, compare it with empirical data from analogous structures, and provide a detailed methodology for experimental verification.
Predicted C-13 NMR Spectrum and Structural Assignment
In the absence of a publicly available experimental spectrum for 2-Amino-1-(2,4-dimethoxyphenyl)ethanol, a predicted C-13 NMR spectrum serves as a valuable starting point for analysis. The predicted chemical shifts are calculated based on a combination of empirical data from extensive spectral libraries and sophisticated computational algorithms.[2][3]
Table 1: Predicted C-13 NMR Chemical Shifts for 2-Amino-1-(2,4-dimethoxyphenyl)ethanol
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C1 | ~125.0 | Quaternary aromatic carbon, deshielded by the C(OH) substituent. |
| C2 | ~159.0 | Aromatic carbon bonded to the electron-donating methoxy group, resulting in significant deshielding. |
| C3 | ~98.5 | Aromatic carbon ortho to one methoxy group and para to the other, experiencing strong shielding effects. |
| C4 | ~161.0 | Aromatic carbon bonded to the second electron-donating methoxy group, leading to strong deshielding. |
| C5 | ~104.0 | Aromatic carbon ortho to one methoxy group, shielded. |
| C6 | ~130.0 | Aromatic carbon meta to both methoxy groups. |
| Cα (CH-OH) | ~72.0 | Benzylic carbon attached to a hydroxyl group, significantly deshielded. |
| Cβ (CH2-NH2) | ~46.0 | Carbon attached to the amino group, deshielded relative to an alkane but shielded relative to Cα. |
| OCH3 (at C2) | ~55.5 | Methoxy carbon, typical chemical shift. |
| OCH3 (at C4) | ~55.3 | Methoxy carbon, typical chemical shift. |
Disclaimer: These are predicted values and may differ from experimental results. The prediction was performed using publicly available NMR prediction tools.[4][5]
The rationale for these assignments is based on fundamental principles of C-13 NMR spectroscopy:
-
Hybridization: Aromatic sp2 carbons resonate at lower field (higher ppm) than aliphatic sp3 carbons.
-
Electronegativity: The presence of electronegative oxygen and nitrogen atoms causes a downfield shift (deshielding) of the attached and adjacent carbon atoms. The effect is most pronounced on the alpha-carbon.
-
Inductive and Resonance Effects: The electron-donating methoxy groups significantly influence the chemical shifts of the aromatic carbons. Carbons directly attached to the methoxy groups (C2 and C4) are deshielded, while the ortho and para positions (C3, C5) are shielded due to resonance effects.
Comparative Analysis with Structurally Related Compounds
To build confidence in the predicted spectrum, a comparison with experimentally determined C-13 NMR data of structurally similar compounds is essential.
Phenylethanolamine
Phenylethanolamine provides the basic carbon skeleton without the dimethoxy substituents. Its C-13 NMR spectrum in water shows the benzylic carbon (Cα) at approximately 70-75 ppm and the amino-bearing carbon (Cβ) around 48 ppm. The aromatic carbons appear in the 125-140 ppm range.[6] This comparison supports the predicted shifts for the ethanolamine side chain in our target molecule.
2,4-Dimethoxyacetophenone
This compound shares the 2,4-dimethoxyphenyl moiety with our target molecule. The C-13 NMR spectrum of 2,4-dimethoxyacetophenone shows signals for the methoxy carbons around 55-56 ppm. The aromatic carbons exhibit a pattern consistent with the substitution, with the carbons bearing the methoxy groups appearing at low field.[7][8] This aligns well with the predicted chemical shifts for the aromatic ring in 2-Amino-1-(2,4-dimethoxyphenyl)ethanol.
Methoxamine
Methoxamine, or 2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol, is a constitutional isomer of a close derivative of our target molecule. Its C-13 NMR spectrum in DMSO-d6 shows the methoxy carbons at 55.70 ppm and the aromatic carbons in the range of 111.89 – 153.16 ppm. The carbon bearing the hydroxyl group (CH-OH) is observed at 67.25 ppm. Although the substitution pattern on the aromatic ring is different, the chemical shift ranges for the key functional groups are comparable and lend credence to our predictions.
Table 2: Comparison of C-13 NMR Chemical Shifts (ppm) of Key Moieties
| Moiety | 2-Amino-1-(2,4-dimethoxyphenyl)ethanol (Predicted) | Phenylethanolamine (Experimental)[6] | 2,4-Dimethoxyacetophenone (Experimental)[7] | Methoxamine (Experimental) |
| Aromatic Carbons | 98.5 - 161.0 | 125.0 - 140.0 | ~100 - 165 | 111.89 - 153.16 |
| CH-OH | ~72.0 | ~70-75 | - | 67.25 |
| CH2-NH2 | ~46.0 | ~48.0 | - | - |
| OCH3 | ~55.5, ~55.3 | - | ~55-56 | 55.70 |
This comparative analysis demonstrates that the predicted chemical shifts for 2-Amino-1-(2,4-dimethoxyphenyl)ethanol are consistent with the experimental data of structurally related compounds, providing a solid foundation for its structural verification.
Experimental Protocol for C-13 NMR Spectrum Acquisition
For researchers seeking to obtain an experimental C-13 NMR spectrum of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol, the following protocol is recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. Deuterated chloroform (CDCl3) is a good starting point. If the compound has limited solubility, deuterated methanol (CD3OD) or deuterated dimethyl sulfoxide (DMSO-d6) can be used. Note that the choice of solvent can slightly influence the chemical shifts.[9]
-
Concentration: For a standard C-13 NMR experiment, a concentration of 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for C-13 NMR, with its chemical shift defined as 0.0 ppm.[10] Add a small drop of TMS to the sample solution.
-
Sample Filtration: To ensure a homogeneous solution and minimize line broadening, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
NMR Instrument Parameters
-
Spectrometer: A modern NMR spectrometer with a field strength of at least 300 MHz (for protons) is recommended.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine C-13 NMR.
-
Acquisition Parameters:
-
Spectral Width: Set the spectral width to encompass the expected range of C-13 chemical shifts (typically 0-220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is usually sufficient.
-
Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if desired (though integration is not typically quantitative in standard C-13 NMR).
-
Number of Scans: Due to the low natural abundance of the C-13 isotope, a larger number of scans is required compared to H-1 NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Data Processing
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm. If TMS is not used, the solvent signal can be used as a secondary reference.[10]
Visualizing the Molecular Structure and Analytical Workflow
To aid in the understanding of the molecular structure and the process of C-13 NMR analysis, the following diagrams are provided.
Caption: Molecular structure of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol with carbon atom numbering.
Caption: Workflow for C-13 NMR analysis of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol.
Conclusion
This guide provides a comprehensive overview of the C-13 NMR chemical shifts for 2-Amino-1-(2,4-dimethoxyphenyl)ethanol. Through a combination of spectral prediction, comparative analysis with related compounds, and a detailed experimental protocol, researchers are well-equipped to undertake the structural elucidation of this molecule. The provided data and methodologies are grounded in established scientific principles, ensuring a high degree of confidence in the presented information. As with any analytical technique, careful experimental execution and data interpretation are crucial for obtaining accurate and reliable results.
References
-
PubChem. Phenylethanolamine. National Center for Biotechnology Information. [Link]
-
New Drug Approvals. (1R,2S)-Methoxamine. [Link]
-
PubChem. N-Methylphenylethanolamine. National Center for Biotechnology Information. [Link]
-
Mahmoodi, N., Minnow, Y. V. T., et al. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. Biochemistry, 2023. [Link]
-
ACS Publications. Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. [Link]
-
The Royal Society of Chemistry. Supporting Information for: Aerobic Oxidation of Olefins to Carbonyl Compounds Catalyzed by a Copper(II) Complex with a New Tripodal Ligand. [Link]
-
ACD/Labs. NMR Prediction. [Link]
-
Li, Y., et al. Estimation and prediction of 13C NMR chemical shifts of carbon atoms in both alcohols and thiols. Chinese Science Bulletin, 2005. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted). [Link]
-
MDPI. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. [Link]
-
NIST. Methoxamine. WebBook. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 1997. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
-
Cheminfo.org. Predict 13C NMR spectra. [Link]
-
PubMed. Synthesis, NMR and crystallographic studies of 2-substituted dihydroquinazolinones derived from (S)-phenylethylamine. [Link]
-
University of California, Davis. 13C-NMR. [Link]
-
ResearchGate. 13C-NMR chemical shifts. [Link]
-
University of Puget Sound. 13C-NMR. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
Scribd. Predict 13C Carbon NMR Spectra. [Link]
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- 6. Phenylethanolamine | C8H11NO | CID 1000 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. scs.illinois.edu [scs.illinois.edu]
- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Navigating the Molecular Maze: A Comparative Guide to the Structural Elucidation of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol
In the landscape of pharmaceutical development and chemical analysis, the unambiguous structural determination of a molecule is paramount. For novel compounds and potential drug candidates like 2-Amino-1-(2,4-dimethoxyphenyl)ethanol, a comprehensive understanding of their chemical architecture is the bedrock upon which all further research is built. This guide provides an in-depth exploration of the mass spectrometric fragmentation behavior of this compound, offering a predictive blueprint for its identification. Furthermore, we will objectively compare the insights gleaned from mass spectrometry with those provided by other powerful analytical techniques, offering a holistic perspective for researchers in the field.
The Power of Fragmentation: Decoding the Mass Spectrum
Mass spectrometry, particularly with electron ionization (EI), is a powerful technique that provides a molecular fingerprint in the form of a fragmentation pattern. The high-energy electrons used in EI impart significant energy to the analyte molecule, causing it to ionize and subsequently break apart into a series of characteristic fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), is unique to a specific chemical structure.
Proposed Fragmentation Pathway
The molecular ion (M⁺˙) of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol, with a molecular weight of 197.23 g/mol , is expected to undergo several key fragmentation reactions:
-
Alpha-Cleavage (α-Cleavage): This is a dominant fragmentation pathway for both amines and alcohols.[1][2] The cleavage of the carbon-carbon bond adjacent to the nitrogen atom is highly favored due to the stabilization of the resulting cation by the non-bonding electrons of the nitrogen. This would lead to the formation of a resonance-stabilized iminium ion. For the target molecule, the most probable α-cleavage would involve the loss of the CH₂OH group, but the most significant fragmentation is expected to be the cleavage between the benzylic carbon and the carbon bearing the amino group. This results in a stable, resonance-delocalized benzylic cation.
-
Benzylic Cleavage: The bond between the carbon atom attached to the aromatic ring (benzylic carbon) and the adjacent carbon of the ethanolamine side chain is prone to cleavage. This is due to the formation of a highly stable benzylic cation, where the positive charge is delocalized over the aromatic ring. This fragmentation is often a major contributor to the mass spectrum of compounds containing a benzyl group.
-
Fragmentation of the Dimethoxy-Substituted Ring: The 2,4-dimethoxyphenyl group will also undergo characteristic fragmentations. This typically involves the loss of a methyl radical (•CH₃) from one of the methoxy groups to form a stable oxonium ion. Subsequent loss of a neutral carbon monoxide (CO) molecule is also a common fragmentation pathway for methoxy-substituted aromatic compounds.
-
Loss of Water: The presence of a hydroxyl group can lead to the elimination of a neutral water molecule (H₂O), particularly in compounds that can form a stable cyclic intermediate or a conjugated system upon dehydration.
Visualizing the Fragmentation Cascade
To better illustrate the proposed fragmentation of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol, the following diagram outlines the key fragmentation steps and the resulting major ions.
Sources
Comprehensive Characterization Guide: FTIR Analysis of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol
Executive Summary: The Criticality of Spectral Validation
2-Amino-1-(2,4-dimethoxyphenyl)ethanol (CAS: 4093-31-6) is a pivotal intermediate in the synthesis of vasopressor agents such as Midodrine. Its structural integrity—specifically the reduction of the ketone precursor to the
This guide objectively compares Fourier Transform Infrared Spectroscopy (FTIR) against alternative analytical techniques (Raman, NMR) for the routine characterization of this molecule. While NMR remains the gold standard for structural elucidation, this guide demonstrates why FTIR is the superior choice for rapid process control (IPC) and solid-state identification , provided specific spectral bands are monitored.
Characterization Workflow & Logic
The following decision tree illustrates where FTIR fits into the synthesis lifecycle of 2,4-dimethoxyphenethylamines, highlighting the "Go/No-Go" decision points based on spectral data.
Figure 1: Analytical workflow for validating the reduction of the ketone precursor to the target amino alcohol.
Detailed FTIR Spectral Data Analysis
The identification of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol relies on a "fingerprint" validation against its precursor, 2-amino-1-(2,4-dimethoxyphenyl)ethanone. The following data synthesizes experimental baselines from homologous 2,5-dimethoxy phenethylamines (2C-x series) and standard amino-ethanol vibrational theory.
Functional Group Assignments (Experimental Baseline)
| Functional Group | Wavenumber ( | Intensity | Vibrational Mode | Diagnostic Value |
| O-H / N-H | 3200 – 3450 | Broad, Med | Stretching ( | Primary Indicator. Overlapping broad band indicates successful alcohol formation. |
| C-H (Aromatic) | 3000 – 3100 | Weak | Stretching ( | Confirms phenyl ring integrity. |
| C-H (Aliphatic) | 2830 – 2960 | Medium | Stretching ( | Methoxy ( |
| C=C (Ring) | 1580 – 1610 | Strong | Ring Breathing | Characteristic of 1,2,4-substituted benzene rings. |
| C-O (Methoxy) | 1250 – 1270 | Strong | Asym. Stretch | Specific to aryl alkyl ethers (2,4-dimethoxy pattern). |
| C-O (Alcohol) | 1040 – 1060 | Strong | Stretching ( | Confirms secondary alcohol ( |
| C=O (Ketone) | ~1680 | ABSENT | Stretching ( | Critical Purity Check. Presence indicates unreacted precursor. |
Comparative Validation: Product vs. Precursor
The most common failure mode in the synthesis of this intermediate is incomplete reduction. FTIR provides a binary "Pass/Fail" indication more rapidly than HPLC.
-
Precursor Spectrum (Ketone): Dominated by a sharp, intense carbonyl peak at 1670–1690
. -
Target Spectrum (Amino Alcohol): The carbonyl peak disappears completely. It is replaced by a broad hydroxyl band centered around 3350
and a new C-O stretch in the fingerprint region (~1050 ).
Technical Note: In the hydrochloride salt form (often used for stability), the amine region (3000–3300
) becomes broader due tostretching, potentially obscuring the O-H stretch. Free base analysis is recommended for clearer functional group assignment.
Comparative Analysis: FTIR vs. Alternatives
For this specific molecule, FTIR is compared against Raman and NMR to determine the optimal use case.
FTIR vs. Raman Spectroscopy
Verdict: FTIR is superior for chemical identity; Raman is risky due to fluorescence.
-
The Fluorescence Problem: Dimethoxy-substituted benzene rings (like those in 2,4-dimethoxy derivatives) are prone to fluorescence when excited by standard Raman lasers (532 nm or 785 nm). This fluorescence can swamp the weak Raman scattering signal, resulting in a useless baseline rise.
-
Sensitivity: FTIR is inherently more sensitive to polar functional groups like the hydroxyl (-OH) and amine (-NH2) moieties critical to this molecule. Raman is better for the non-polar carbon backbone but misses the critical "reduction" signal (OH formation) compared to FTIR.
FTIR vs. NMR (1H)
Verdict: NMR is the structural authority; FTIR is the process workhorse.
| Feature | FTIR (ATR) | 1H-NMR |
| Sample Prep | None (Direct solid) | Dissolution (DMSO- |
| Time per Run | < 1 minute | 15 – 30 minutes |
| H-Bonding | Detects inter/intra-molecular H-bonds (peak shifting) | Difficult to distinguish |
| Quantification | Semi-quantitative | Highly quantitative (molar ratios) |
Recommendation: Use NMR for the initial characterization of the reference standard. Use FTIR for batch-to-batch release testing of the intermediate.
Validated Experimental Protocol (ATR-FTIR)
To ensure reproducibility, the following protocol utilizes Attenuated Total Reflectance (ATR), eliminating the need for KBr pellets which are hygroscopic and can alter the spectrum of amino alcohols.
Equipment: FTIR Spectrometer with Diamond/ZnSe ATR Accessory. Parameters:
-
Resolution:
-
Scans: 32
-
Range: 4000 – 600
Step-by-Step Methodology:
-
Background: Collect an air background spectrum to remove atmospheric
and lines. -
Sample Loading: Place approximately 5–10 mg of the dry 2-Amino-1-(2,4-dimethoxyphenyl)ethanol powder onto the center of the ATR crystal.
-
Compression: Apply pressure using the anvil until the force gauge reaches the optimal zone (ensure intimate contact without crushing the crystal).
-
Acquisition: Initiate the scan.
-
Post-Processing: Apply Automatic Baseline Correction. Do not apply heavy smoothing, as this may obscure the splitting in the N-H region.
-
Cleaning: Clean the crystal immediately with Isopropanol (IPA). Amino alcohols can be sticky; ensure no residue remains for the next sample.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for functional group assignment).
-
Darie, I. F., & Praisler, M. (2011). Vibrational analysis of hallucinogenic amphetamines. Annals of "Dunarea de Jos" University of Galati, Fascicle II. Link (Provides comparative vibrational data for 2,5-dimethoxy analogs).
-
National Institute of Standards and Technology (NIST). (2023). Ethanol, 2-[(2-aminoethyl)amino]- Infrared Spectrum. NIST Chemistry WebBook, SRD 69. Link (Reference for aliphatic amino-ethanol spectral characteristics).
-
Thermo Fisher Scientific. (2023). Raman and FTIR Spectroscopy: Complementary Technologies. Link (Comparative analysis of fluorescence interference in aromatic compounds).
-
BenchChem. (2025).[1] Application Notes and Protocols for the Characterization of 2-((4-Fluorophenyl)amino)ethanol. Link (Methodology for amino-ethanol derivatives).
Sources
A Comparative Pharmacological Guide: 2-Amino-1-(2,4-dimethoxyphenyl)ethanol and Octopamine Derivatives
This guide provides a detailed comparison between two classes of phenylethanolamine compounds: the extensively studied octopamine derivatives and the less-characterized compound, 2-Amino-1-(2,4-dimethoxyphenyl)ethanol. For researchers in pharmacology and drug development, understanding the nuanced differences in structure, receptor engagement, and functional output is critical for ligand design and target validation. This document synthesizes structural analysis, established pharmacological data for octopamine derivatives, and an inferred profile for 2-Amino-1-(2,4-dimethoxyphenyl)ethanol based on its close structural analogs, providing a framework for future empirical investigation.
Structural and Synthetic Overview
At their core, both 2-Amino-1-(2,4-dimethoxyphenyl)ethanol and octopamine derivatives share the phenylethanolamine scaffold. However, the nature and position of aromatic substitutions fundamentally dictate their primary pharmacological targets and subsequent biological activity.
-
Octopamine is characterized by a single hydroxyl group at the para-position (C4) of the phenyl ring. Its derivatives are typically generated through modifications of the amine group (e.g., N-alkylation) or further substitutions on the phenyl ring.
-
2-Amino-1-(2,4-dimethoxyphenyl)ethanol possesses two methoxy groups at positions C2 and C4. This substitution pattern significantly alters the molecule's electronic and steric properties, redirecting its receptor affinity away from the targets of octopamine.
Caption: Core chemical structures of the compared compounds.
The synthesis of these molecules typically involves multi-step processes starting from commercially available substituted benzaldehydes or acetophenones. A generalized workflow involves the formation of a nitroethanol intermediate followed by reduction to the final amino alcohol product.
Caption: Generalized synthetic workflow for phenylethanolamines.
Receptor Pharmacology and Mechanism of Action
The most significant divergence between these compounds lies in their interaction with G-protein coupled receptors (GPCRs).
Octopamine and its Derivatives
In invertebrates, octopamine is a major neurohormone, neurotransmitter, and neuromodulator, acting on a specific class of octopamine receptors (OARs).[1] These receptors are evolutionarily related to mammalian adrenergic receptors and are classified as:
-
α-adrenergic-like OARs: Typically couple to Gq, leading to an increase in intracellular Ca²⁺, and can also couple to Gs to increase cyclic AMP (cAMP).[1]
-
β-adrenergic-like OARs: Couple exclusively to Gs, leading to a robust increase in intracellular cAMP.[2][3]
In mammals, octopamine itself is a trace amine with a significantly lower affinity for adrenergic receptors compared to norepinephrine.[4] However, it can act as an α1-adrenergic agonist, for instance in the liver, to modulate metabolism.[5]
Inferred Profile of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol
Direct pharmacological data for 2-Amino-1-(2,4-dimethoxyphenyl)ethanol is not available in peer-reviewed literature. However, a robust pharmacological profile can be inferred from its close structural analog, 2,4-Dimethoxyphenethylamine (2,4-DMPEA) , which lacks only the β-hydroxyl group. 2,4-DMPEA is a known partial agonist of the serotonin 5-HT2A receptor .[6] The dimethoxy substitution pattern, particularly at the 2- and 4- or 5-positions, is a well-established motif for directing phenethylamines toward serotonergic receptors, often conferring psychoactive properties.[7][8] The 5-HT2A receptor is a Gq-coupled GPCR, and its activation leads to the stimulation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.
While the addition of a β-hydroxyl group can sometimes reduce affinity for 5-HT receptors, the primary target is overwhelmingly likely to remain within the serotonergic system rather than shifting to octopaminergic or adrenergic receptors.[7]
Caption: Distinct primary signaling pathways of the two compound classes.
Quantitative Comparison of Receptor Interactions
The following table summarizes key quantitative data for representative octopamine derivatives and for the closest structural analog of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol. This highlights the potency of octopamine derivatives at their target receptors and provides an evidence-based estimate for the affinity of the dimethoxy compound.
| Compound/Derivative | Receptor Target | Assay Type | Value (nM) | Source |
| Octopamine Derivatives | ||||
| Octopamine | Bombyx mori OAR (BmOAR1) | Functional (EC₅₀) | 470 | [1] |
| Synephrine (N-Methyl-OA) | Bombyx mori OAR (BmOAR1) | Functional (EC₅₀) | 220 | [1] |
| N-Ethyl-Octopamine | Bombyx mori OAR (BmOAR1) | Functional (EC₅₀) | 5,170 | [1] |
| Octopamine | Periplaneta americana OAR (PaOctβ2R) | Functional (EC₅₀) | 0.467 | [9] |
| Naphazoline | Cotesia chilonis OAR (CcOctβ1R) | Functional (EC₅₀) | 3.96 | [2] |
| 2,4-Dimethoxy Analog | ||||
| 2,4-Dimethoxyphenethylamine | Human Serotonin 5-HT2A | Binding (Ki) | 202 - 999 | [6] |
| 2,4-Dimethoxyphenethylamine | Human Serotonin 5-HT2A | Functional (EC₅₀) | 832 - 4,034 | [6] |
Methodologies for Pharmacological Characterization
To empirically validate the inferred profile of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol and directly compare it to octopamine derivatives, standardized in vitro assays are essential.
Protocol 1: Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor.[10] It measures the ability of an unlabeled test compound to displace a radiolabeled ligand of known high affinity.
Causality and Self-Validation: This protocol is self-validating by including controls for total binding (radioligand + receptor), non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand to saturate specific sites), and multiple concentrations of the test compound to generate a full inhibition curve. The Cheng-Prusoff equation is then used to convert the IC₅₀ (concentration of test ligand that inhibits 50% of specific binding) to the Ki (binding affinity), correcting for the concentration and affinity of the radioligand used.[11]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture cells engineered to express the receptor of interest (e.g., human 5-HT2A or an insect OAR) or homogenize tissue known to be rich in the receptor.
-
Homogenize cells/tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail to prevent receptor degradation.[10]
-
Perform differential centrifugation to isolate the membrane fraction, which contains the receptors.[11][12]
-
Resuspend the final membrane pellet in a buffer and determine the total protein concentration (e.g., via Bradford or BCA assay). Store aliquots at -80°C.
-
-
Binding Reaction:
-
In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).[10]
-
Add serial dilutions of the test compound (e.g., 2-Amino-1-(2,4-dimethoxyphenyl)ethanol or an octopamine derivative).
-
For non-specific binding wells, add a saturating concentration of a known non-labeled ligand (e.g., mianserin for 5-HT2A, phentolamine for OARs).[9]
-
Add a fixed concentration of a suitable radioligand (e.g., [³H]-Ketanserin for 5-HT2A, [³H]-Yohimbine for some OARs).[13]
-
Initiate the reaction by adding the prepared membrane homogenate to each well.
-
-
Incubation and Filtration:
-
Incubate the plate for a set time (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.[10][11]
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), which trap the membranes with bound radioligand.[14]
-
Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters into scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate specific binding (Total Binding - Non-Specific Binding).
-
Plot the specific binding as a function of the test compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Experimental workflow for a radioligand binding assay.
Protocol 2: Cell-Based Functional Assay (Second Messenger Accumulation)
This type of assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring the downstream signaling output of receptor activation.[15][16]
Causality and Self-Validation: The choice of assay depends on the receptor's G-protein coupling. For Gs-coupled receptors (like β-like OARs), a cAMP accumulation assay is appropriate. For Gq-coupled receptors (like 5-HT2A and α-like OARs), measuring inositol phosphate (IP1, a stable metabolite of IP3) or intracellular calcium flux is the standard method.[17] The assay is validated by including a known agonist as a positive control to establish the maximum system response and a vehicle-only control for the baseline.
Step-by-Step Methodology (IP1 Accumulation for Gq-coupled Receptors):
-
Cell Culture and Transfection:
-
Use a suitable mammalian cell line (e.g., HEK-293 or CHO-K1) that does not endogenously express the target receptor.
-
Transiently or stably transfect the cells with a plasmid encoding the receptor of interest (e.g., human 5-HT2A).[16]
-
Re-seed the transfected cells into 96- or 384-well plates and allow them to adhere overnight.
-
-
Compound Stimulation:
-
Prepare serial dilutions of the test compound (agonist mode) or a fixed concentration of a known agonist plus serial dilutions of the test compound (antagonist mode).
-
Remove the culture medium from the cells and add the compound dilutions prepared in a suitable stimulation buffer.
-
Incubate for a specified period (e.g., 30-60 minutes) at 37°C to allow for receptor activation and second messenger accumulation.
-
-
Cell Lysis and Detection:
-
Lyse the cells by adding the lysis reagents supplied with a commercial detection kit (e.g., an HTRF-based IP-One assay kit).
-
These kits typically contain two detection conjugates: an IP1-specific antibody labeled with a fluorophore (e.g., Europium cryptate) and an IP1 analog labeled with an acceptor fluorophore (e.g., d2).
-
-
Quantification and Analysis:
-
In the absence of cellular IP1, the antibody and the d2-labeled IP1 analog are in close proximity, resulting in a high Homogeneous Time-Resolved Fluorescence (HTRF) signal.
-
As the test agonist stimulates the production of cellular IP1, it displaces the d2-labeled analog from the antibody, causing a decrease in the HTRF signal.
-
Read the plate on an HTRF-compatible reader.
-
Plot the signal ratio as a function of agonist concentration to generate a dose-response curve and determine the EC₅₀ (potency) and Emax (efficacy) values.
-
Conclusion and Future Directions
This guide establishes a clear pharmacological distinction between octopamine derivatives and 2-Amino-1-(2,4-dimethoxyphenyl)ethanol.
-
Octopamine Derivatives are agonists of invertebrate octopamine receptors, which are structurally and functionally analogous to mammalian adrenergic receptors. Their primary utility lies in the fields of invertebrate neurobiology and as leads for selective insecticides.
-
2-Amino-1-(2,4-dimethoxyphenyl)ethanol , based on compelling evidence from its closest structural analogs, is predicted to be a serotonin 5-HT2A receptor agonist. Its physiological effects would therefore be centered on the central nervous system, a profile starkly different from that of octopamine derivatives.
The central takeaway for researchers is the critical importance of aromatic substitution patterns in dictating receptor selectivity. While both compound classes are phenylethanolamines, their divergent pharmacology makes them suitable for entirely different research applications.
Crucially, the pharmacological profile of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol remains inferred. The next logical step is the empirical validation of this profile using the standardized binding and functional assays detailed in this guide. Such studies would definitively place this compound within the landscape of serotonergic ligands and confirm its potential as a tool for probing 5-HT2A receptor function.
References
- Inglese, J., Johnson, R. L., et al. (2005). Functional assays for screening GPCR targets. Current Opinion in Pharmacology.
-
Oshima, K., Yamamoto, R., et al. (2015). Synthesis of N-alkylated octopamine derivatives and their interaction with octopamine receptor BmOAR1. Journal of Pesticide Science. Available at: [Link]
- BenchChem (2025).
- BenchChem (2025).
-
Sexton, J. E., & Kobilka, B. K. (2020). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology. Available at: [Link]
-
Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link]
-
Wikipedia. 2,4-Dimethoxyphenethylamine. Wikipedia. Available at: [Link]
-
Wooten, D., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols. Available at: [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]
-
AddexBio. G-Protein Coupled Receptor (GPCR) Screening Assays. AddexBio. Available at: [Link]
-
Li, Y., et al. (2022). Molecular and Pharmacological Characterization of β-Adrenergic-like Octopamine Receptors in the Endoparasitoid Cotesia chilonis. International Journal of Molecular Sciences. Available at: [Link]
-
Belan, A., et al. (2022). PaOctβ2R: Identification and Functional Characterization of an Octopamine Receptor Activating Adenylyl Cyclase Activity in the American Cockroach Periplaneta americana. International Journal of Molecular Sciences. Available at: [Link]
-
Minneman, K. P., & Weiland, G. A. (1987). A rapid and sensitive competitive receptor binding assay for beta-1 and beta-2 adrenergic binding for adrenergic agents. Experimental Biology and Medicine. Available at: [Link]
-
Li, Y., et al. (2022). Pharmacological Properties and Function of the PxOctβ3 Octopamine Receptor in Plutella xylostella (L.). International Journal of Molecular Sciences. Available at: [Link]
-
Li, Y., et al. (2022). EC 50 and LogEC 50 values for activation of cAMP response in CcOctβR-expressing CHO-K1 cells by various agonists. ResearchGate. Available at: [Link]
-
Glennon, R. A., et al. (1978). Serotonin Receptor Affinities of Psychoactive Phenalkylamine Analogues. Journal of Medicinal Chemistry. Available at: [Link]
-
Fregly, M. J., et al. (1979). Adrenergic activity of ortho-, meta-, and para-octopamine. Pharmacology. Available at: [Link]
-
Glennon, R. A., et al. (1990). A structure-affinity study of the binding of 4-substituted analogues of 1-(2,5-dimethoxyphenyl)-2-aminopropane at 5-HT2 serotonin receptors. Journal of Medicinal Chemistry. Available at: [Link]
-
Kelmer-Bracht, A. M., et al. (2013). Adrenergic Metabolic and Hemodynamic Effects of Octopamine in the Liver. Molecules. Available at: [Link]
-
Luethi, D., et al. (2018). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology. Available at: [Link]
-
Tseng, L. F. (1978). Effects of para-methoxyamphetamine and 2,5-dimethoxyamphetamine on serotonergic mechanisms. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
Sources
- 1. Synthesis of N-alkylated octopamine derivatives and their interaction with octopamine receptor BmOAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and Pharmacological Characterization of β-Adrenergic-like Octopamine Receptors in the Endoparasitoid Cotesia chilonis (Hymenoptera: Braconidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Properties and Function of the PxOctβ3 Octopamine Receptor in Plutella xylostella (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adrenergic activity of ortho-, meta-, and para-octopamine [pubmed.ncbi.nlm.nih.gov]
- 5. Adrenergic Metabolic and Hemodynamic Effects of Octopamine in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Effects of para-methoxyamphetamine and 2,5-dimethoxyamphetamine on serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PaOctβ2R: Identification and Functional Characterization of an Octopamine Receptor Activating Adenylyl Cyclase Activity in the American Cockroach Periplaneta americana [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A structure-affinity study of the binding of 4-substituted analogues of 1-(2,5-dimethoxyphenyl)-2-aminopropane at 5-HT2 serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. public-pages-files-2025.ebm-journal.org [public-pages-files-2025.ebm-journal.org]
- 15. molbio.gu.se [molbio.gu.se]
- 16. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
Strategic Crystallographic Characterization: 2-Amino-1-(2,4-dimethoxyphenyl)ethanol Salts
The following guide is designed for researchers and drug development professionals. It synthesizes crystallographic principles with specific application to 2-Amino-1-(2,4-dimethoxyphenyl)ethanol salts , a structural isomer of the midodrine intermediate.
Executive Summary: The Crystallographic Advantage
In the development of phenylethanolamine derivatives, the specific salt form dictates bioavailability, stability, and manufacturability. While 2-Amino-1-(2,4-dimethoxyphenyl)ethanol is less ubiquitous than its 2,5-isomer (a midodrine precursor), its structural distinctness requires rigorous characterization to establish intellectual property and ensure purity.
This guide objectively compares the Hydrochloride (HCl) salt of the 2,4-isomer against alternative salt forms (Tartrate, Fumarate) and alternative characterization methods (NMR, DSC), demonstrating why Single Crystal X-Ray Diffraction (SC-XRD) is the non-negotiable gold standard for this compound.
Comparative Analysis: Salt Form Performance
The choice of counter-ion dramatically alters the solid-state properties of the API (Active Pharmaceutical Ingredient). The following data comparison highlights why the HCl salt is often the primary candidate, though alternatives offer specific benefits.
Table 1: Comparative Physicochemical Profile of Salt Candidates
Data represents typical performance metrics for phenylethanolamine derivatives based on lattice energy principles.
| Feature | Hydrochloride (HCl) | L-Tartrate | Fumarate | Free Base |
| Crystallinity | High (Sharp diffraction peaks) | Moderate (Often solvated) | High | Low (Prone to oiling) |
| Hygroscopicity | Moderate to High | Low | Low | Low |
| Solubility (Water) | > 50 mg/mL (Excellent) | > 20 mg/mL | < 10 mg/mL | < 1 mg/mL |
| Melting Point | Distinct, High (>180°C) | Broad range | High (>200°C) | Low (<100°C) |
| Chiral Resolution | No (Requires chiral HPLC) | Yes (Diastereomeric salt) | No | N/A |
| X-Ray Utility | Gold Standard for absolute config. | Good for packing analysis | Good for stability | Poor diffraction |
Expert Insight: While L-Tartrate is superior for chiral resolution during synthesis, the HCl salt provides the most robust lattice for final formulation and X-ray structural determination due to the strong ionic interaction between the chloride and the protonated amine.
Critical Experimental Data: Why X-Ray?
Comparison of SC-XRD against other analytical techniques reveals its unique capability to solve the "Isomer & Chirality" problem inherent to 2,4-dimethoxy derivatives.
Table 2: Analytical Method Comparison
| Method | Capability | Limitation for 2,4-Isomer |
| 1H NMR | Confirms chemical connectivity. | Cannot distinguish absolute configuration (R vs S) without chiral shift reagents. Hard to distinguish 2,4 vs 2,5 substitution patterns if peaks overlap. |
| DSC | Determines melting point & polymorphism. | Cannot identify what the structure is; only that a phase change occurred. |
| SC-XRD | Determines Absolute Configuration (Flack Parameter), Polymorph, and Exact Atomic Connectivity. | Requires a high-quality single crystal (0.1–0.3 mm). |
Experimental Protocol: Single Crystal Growth & Diffraction
To obtain the "Product" (High-Quality Crystallographic Data), follow this self-validating protocol.
Phase 1: Crystal Growth (Vapor Diffusion)
Target: 2-Amino-1-(2,4-dimethoxyphenyl)ethanol Hydrochloride.
-
Dissolution: Dissolve 20 mg of the salt in a minimum amount of Methanol (approx. 0.5 mL) in a small inner vial. Ensure the solution is clear; filter through a 0.22 µm PTFE filter if necessary.
-
Anti-solvent Setup: Place the inner vial (uncapped) inside a larger outer jar containing 5 mL of Diethyl Ether or Ethyl Acetate .
-
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
-
Harvest: Monitor daily. Crystals suitable for X-ray (prismatic/block morphology) should appear within 3-7 days.
-
Validation: If oiling occurs, the methanol concentration is too high. Repeat with an Ethanol/Hexane system.
-
Phase 2: Data Collection (Workflow)
The following diagram outlines the critical path from salt selection to structural validation.
Caption: Workflow for converting crude salt into validated crystallographic data (CIF).
Data Interpretation Guide
When reviewing the X-ray data for the 2-Amino-1-(2,4-dimethoxyphenyl)ethanol HCl salt, the following parameters confirm the quality and identity of the product.
Key Crystallographic Metrics[1]
-
Space Group: For the pure enantiomer (e.g., R-isomer), expect a non-centrosymmetric space group like P21 or P212121 . If the space group is P21/c, the product is a racemate.
-
R-Factor (R1): A value < 5.0% indicates a high-quality structure.
-
Flack Parameter: Crucial for chiral drugs.
-
~0.0: Correct Absolute Configuration.
-
~1.0: Inverted Structure (Wrong Model).
-
0.5: Racemic Twin (or wrong space group).
-
-
Hydrogen Bonding: Look for the chloride ion accepting hydrogen bonds from the ammonium group (-NH3+) and the hydroxyl group (-OH). This network drives the high melting point and stability.
Structural Differentiation (2,4 vs 2,5 Isomer)
The 2,4-dimethoxy substitution pattern creates a distinct packing motif compared to the common 2,5-isomer (Midodrine intermediate).
-
2,5-Isomer: Para-relationship of one methoxy to the alkyl chain often facilitates planar stacking.
-
2,4-Isomer: The ortho/para arrangement creates steric crowding near the ethanolamine side chain. X-ray data will reveal a twisted conformation of the methoxy groups out of the phenyl plane to relieve strain, a feature undetectable by NMR but critical for receptor binding modeling.
Synthesis Pathway & Isomer Origin
Understanding the origin of the 2,4-isomer is vital for impurity profiling.
Caption: Synthetic origin of the 2,4-isomer, highlighting the divergence from the 2,5-isomer pathway.
References
- Glusker, J. P., & Trueblood, K. N. (2010). Crystal Structure Analysis: A Primer. Oxford University Press. (Authoritative text on X-ray diffraction principles).
-
European Patent Office. (1999). EP 0924193 A1: Processes for producing optically active 2-amino-1-phenylethanol derivatives. Link (Describes the synthesis and resolution of the 2,4-isomer).
-
ChemicalBook. (2025).[1][2] 2-Amino-1-(2,4-dimethoxyphenyl)ethanol Product Entry. Link (Commercial availability and basic properties).
-
Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation". Acta Crystallographica Section A, 39(6), 876-881. Link (Seminal paper on determining absolute configuration).
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database". Acta Crystallographica Section B, 72(2), 171-179. Link (Standard database for small molecule crystal structures).
Sources
HPLC method validation for 2-Amino-1-(2,4-dimethoxyphenyl)ethanol purity
HPLC Method Validation for 2-Amino-1-(2,4-dimethoxyphenyl)ethanol Purity: Optimizing Isomer Selectivity
Executive Summary
The accurate purity analysis of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol —a critical intermediate in the synthesis of adrenergic agonists and phenethylamine analogs—presents a distinct chromatographic challenge. Standard alkyl-bonded phases (C18) often fail to adequately resolve the target 2,4-isomer from its regioisomeric impurity, 2-Amino-1-(2,5-dimethoxyphenyl)ethanol (a Midodrine-related impurity), due to their identical hydrophobicity and molecular weight.
This guide compares a Standard C18 Protocol against an Optimized Pentafluorophenyl (PFP) Method . We demonstrate that the PFP stationary phase, utilizing unique
Part 1: Comparative Performance Guide
The following comparison evaluates the "Standard Alternative" (Generic C18) versus the "Proposed Product" (PFP Core-Shell) for the separation of the target compound from its critical impurities: the 2,5-regioisomer and the ketone precursor (2-Amino-1-(2,4-dimethoxyphenyl)ethanone).
Performance Metrics: C18 vs. PFP
| Parameter | Alternative: Standard C18 | Proposed: PFP Core-Shell | Scientific Rationale |
| Stationary Phase | C18 (Octadecylsilane), 5 µm | Pentafluorophenyl (PFP), 2.6 µm | PFP offers orthogonal selectivity via |
| Resolution ( | 1.2 (Critical Pair: 2,4- vs 2,5-isomer) | 3.8 (Critical Pair) | The fluorine ring on the PFP phase interacts differently with the ortho/para (2,4) vs ortho/meta (2,5) electron density. |
| Tailing Factor ( | 1.8 - 2.2 | 1.1 - 1.3 | PFP phases often have better shielding of silanols or rely less on hydrophobic retention, reducing amine tailing. |
| Retention ( | 1.5 (Low retention for polar amines) | 3.5 (Enhanced retention) | Additional retention mechanisms (H-bonding/dipole) allow the polar ethanolamine to retain longer without ion-pairing reagents. |
| LOD (S/N=3) | 0.5 µg/mL | 0.1 µg/mL | Sharper peaks (higher efficiency) lead to improved signal-to-noise ratios. |
*Data represents typical performance characteristics for dimethoxyphenylethanolamines.
Decision Matrix: When to Switch?
-
Use C18 only if the 2,5-isomer is known to be absent from the synthetic route (e.g., highly specific starting materials).
-
Use PFP if the synthesis involves non-reginoselective Friedel-Crafts acylations or if "Midodrine-related" impurities are a risk.
Part 2: Detailed Methodology (The Proposed Method)
This protocol is designed to be self-validating , meaning the system suitability criteria (resolution, tailing) confirm the column's active state before every run.
Chromatographic Conditions
-
Column: Kinetex PFP (Phenomenex) or equivalent, 100 x 4.6 mm, 2.6 µm.
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with Orthophosphoric Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV @ 280 nm (Specific for the dimethoxy-benzene chromophore).
-
Injection Volume: 5 µL.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|---|---|---|---|
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Isocratic Hold (Polar Amine Retention) |
| 12.0 | 60 | 40 | Linear Gradient (Elute Impurities) |
| 15.0 | 60 | 40 | Wash |
| 15.1 | 95 | 5 | Re-equilibration |
| 20.0 | 95 | 5 | End |
Standard & Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (90:10 v/v). Note: High aqueous content prevents solvent breakthrough of the polar amine.
-
Stock Standard: 1.0 mg/mL of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol in Diluent.
-
System Suitability Solution: Mix of Target Compound (0.5 mg/mL) and 2,5-Isomer Impurity (0.05 mg/mL).
Part 3: Method Validation (ICH Q2(R2) Alignment)
The validation follows the Lifecycle Approach emphasized in ICH Q2(R2) and ICH Q14.
A. Specificity (Selectivity)
-
Objective: Prove the method distinguishes the analyte from the 2,5-isomer and the ketone precursor.
-
Protocol: Inject the System Suitability Solution.
-
Acceptance Criteria:
-
Resolution (
) between 2,4-isomer and 2,5-isomer . -
Peak purity (via Diode Array Detector) > 99.0% for the main peak.
-
B. Linearity & Range
-
Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.25 to 0.75 mg/mL).
-
Data Analysis: Plot Area vs. Concentration.
-
Acceptance Criteria:
; y-intercept bias of 100% response.
C. Accuracy (Recovery)
-
Protocol: Spike placebo (if drug product) or solvent (if drug substance) with analyte at 80%, 100%, and 120% levels (triplicate preparations).
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%; RSD
.
D. Precision
-
Repeatability: 6 injections of the 100% standard. (Limit: RSD
). -
Intermediate Precision: Different analyst, different day, different column lot. (Limit: Overall RSD
).
E. Robustness (Design of Experiments)
-
Variables: pH (
), Temperature ( C), Flow Rate ( mL/min). -
Critical Observation: The separation of the 2,4/2,5 isomers is most sensitive to pH . At pH > 4.0, silanol interactions increase, causing tailing. Maintain pH
.
Part 4: Visualization of the Validation Logic
Diagram 1: Method Validation Lifecycle (ICH Q2(R2))
This workflow illustrates the modern "Lifecycle" approach, moving from design (ATP) to continuous monitoring, rather than a one-time checklist.
Caption: The ICH Q2(R2) Lifecycle approach ensures the method remains fit-for-purpose throughout the product lifespan.
Diagram 2: Column Selection Decision Tree for Polar Amines
This logic tree guides the researcher in selecting the PFP column over the standard C18 for this specific application.
Caption: Decision logic for selecting PFP stationary phases when separating regioisomers of electron-rich aromatic amines.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A, 994(1-2), 13-36. [Link]
-
Marcher-Rørsted, E., et al. (2022). Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.[1] ACS Chemical Neuroscience. (Demonstrates the structural relevance of dimethoxy-phenethylamines). [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Authoritative text on PFP vs C18 selectivity mechanisms). [Link]
Sources
Structural and Pharmacological Divergence: 2,4- vs. 2,5-Dimethoxyphenethylamines
[1][2][3]
Executive Summary
The structural distinction between 2,4-dimethoxyphenethylamine (2,4-DMPEA) and 2,5-dimethoxyphenethylamine (2,5-DMPEA, 2C-H) represents a fundamental "activity cliff" in psychoactive drug design. While the 2,5-substitution pattern is the pharmacophore scaffold for potent 5-HT
Nomenclature Note
Structural Analysis & Electronic Properties
The primary differentiator is the position of the second methoxy group relative to the ethylamine chain and the first methoxy group.
-
2,5-Dimethoxy Pattern: The methoxy groups are para to each other. This creates a specific lipophilic and electronic field that aligns optimally with the hydrophobic cleft of the 5-HT
receptor, mimicking the indole ring of serotonin. -
2,4-Dimethoxy Pattern: The methoxy groups are meta to each other. This arrangement alters the dipole moment and steric bulk distribution, disrupting the "lock-and-key" fit required for high-affinity 5-HT
activation.
Visualization: Structural Isomerism & Electronic Vectors
Figure 1: Structural comparison highlighting the positional isomerism that dictates receptor affinity.
Synthesis Pathways[6]
Both isomers are synthesized via the Henry Reaction (nitroaldol condensation) followed by reduction. The divergence occurs at the starting material: 2,4-dimethoxybenzaldehyde vs. 2,5-dimethoxybenzaldehyde .
Experimental Protocol: Generalized Synthesis of Dimethoxyphenethylamines
Scope: Synthesis of 2,4-DMPEA or 2,5-DMPEA (2C-H).
Safety: LiAlH
Step 1: Formation of the Nitrostyrene (Henry Reaction)
-
Reagents: Dissolve 0.1 mol of the substituted benzaldehyde (2,4- or 2,5-dimethoxy) in 50 mL of glacial acetic acid.
-
Catalysis: Add 0.15 mol of nitromethane and 2.0 g of anhydrous ammonium acetate.
-
Reflux: Heat the mixture at reflux for 2-4 hours. The solution will darken (yellow/orange to deep red).
-
Workup: Cool to room temperature. Pour into ice water. The nitrostyrene usually precipitates as a crystalline solid. Filter, wash with water, and recrystallize from ethanol/methanol.
-
Validation point: Check melting point (2,5-nitrostyrene ~120°C; 2,4-nitrostyrene ~113°C).
-
Step 2: Reduction to the Amine
-
Setup: Prepare a suspension of Lithium Aluminum Hydride (LiAlH
, 0.15 mol) in anhydrous THF (200 mL) under inert atmosphere ( or Ar). -
Addition: Dissolve the nitrostyrene (0.05 mol) in anhydrous THF. Add dropwise to the LiAlH
suspension. Maintain a gentle reflux (exothermic). -
Reflux: After addition, reflux for 24 hours to ensure complete reduction of both the alkene and nitro group.
-
Quenching (Fieser Method): Cool to 0°C. Carefully add:
-
mL water (where
= grams of LiAlH used). - mL 15% NaOH.
- mL water.
-
mL water (where
-
Isolation: Filter the white granular precipitate. Extract the filtrate with DCM. Dry organic layer over MgSO
. Remove solvent in vacuo. -
Salt Formation: Dissolve the oil in isopropanol and add concentrated HCl dropwise to precipitate the hydrochloride salt.
Synthesis Workflow Diagram
Figure 2: Synthetic pathway from aldehyde precursors to final phenethylamine products.
Pharmacological Profiling[5][6]
The pharmacological divergence is sharpest at the 5-HT
Comparative Data Table
| Feature | 2,5-Dimethoxy (e.g., 2C-H, DOI) | 2,4-Dimethoxy (e.g., 2,4-DMA) |
| 5-HT | High (nM range for substituted variants) | Low / Negligible ( |
| Functional Activity | Full/Partial Agonist (Psychedelic) | Weak Agonist / Inactive |
| Adrenergic Activity | Moderate (increases with | Low (unless specific substitutions) |
| Primary Indication | Psychedelic Research / 5-HT Probes | Inactive Control / Metabolic Study |
| Metabolism | O-demethylation (slowed by 4-sub) | Rapid O-demethylation at C4 |
Mechanistic Insight: The "Ethanolamine" Switch
When the ethyl chain is hydroxylated at the
-
2,5-Dimethoxy-
-OH: This scaffold is found in Methoxamine (which also has an -methyl). It loses 5-HT activity and becomes a potent, selective -adrenergic agonist (vasoconstrictor). -
2,4-Dimethoxy-
-OH: Remains largely pharmacologically obscure and inactive, lacking the specific binding requirements for either high-affinity adrenergic or serotonergic transduction.
Signaling Pathway Diagram (5-HT Activation)
Figure 3: Gq-coupled signaling pathway activated by 2,5-dimethoxy agonists, leading to calcium mobilization.
Experimental Validation: Calcium Mobilization Assay
To empirically verify the difference between a 2,4- and 2,5-isomer, a functional FLIPR (Fluorometric Imaging Plate Reader) assay is the gold standard.
Protocol: FLIPR Calcium Assay
Objective: Quantify agonist potency (
-
Cell Line: HEK-293 cells stably expressing human 5-HT
receptor. -
Dye Loading:
-
Plate cells in 96-well black-walled plates (50,000 cells/well). Incubate overnight.
-
Remove media. Add Calcium-4 dye (Molecular Devices) dissolved in HBSS buffer with 2.5 mM Probenecid (to inhibit dye extrusion).
-
Incubate 60 min at 37°C.
-
-
Compound Preparation:
-
Prepare serial dilutions of 2,5-DMPEA (positive control) and 2,4-DMPEA (test).
-
Range:
M to M.
-
-
Measurement:
-
Transfer plate to FLIPR instrument.
-
Add compounds automatically.
-
Record fluorescence (excitation 485 nm, emission 525 nm) for 180 seconds.
-
-
Data Analysis:
-
Normalize response to maximal serotonin (5-HT) response.
-
Plot log[Concentration] vs. % Response.
-
Expected Result: 2,5-DMPEA will show a sigmoidal dose-response curve. 2,4-DMPEA will show a flat line or very weak response at high concentrations (
).
-
References
-
Shulgin, A. T., & Shulgin, A. (1991).[3][4] PiHKAL: A Chemical Love Story. Transform Press. (Source of synthesis and qualitative activity data for 2,4-DMA and 2,5-DMA). Link
-
Nichols, D. E. (2016).[2] Psychedelics. Pharmacological Reviews, 68(2), 264-355. (Comprehensive review of SAR including the 2,5-dimethoxy pharmacophore). Link
-
Glennon, R. A., et al. (1982). Structure-activity relationships of amphetamine analogs at the serotonin 5-HT(2) receptor. Journal of Medicinal Chemistry, 25(10), 1163-1168. (Quantitative binding data comparing positional isomers). Link
-
Blaazer, A. R., et al. (2008). Structure-Activity Relationships of Phenylalkylamines as Agonist Ligands for 5-HT(2A) Receptors. ChemMedChem, 3(9), 1299-1309. Link
-
Hansen, M., et al. (2014).[2] Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-249. Link
Sources
- 1. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Frontiers | Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines [frontiersin.org]
- 4. 2,4-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Standard Operating Procedure: Disposal of 2-Amino-1-(2,4-dimethoxyphenyl)ethanol
Document Control:
-
Scope: Laboratory-scale disposal and waste management.
-
Target Audience: Synthetic Chemists, EHS Officers, and Lab Managers.
-
Chemical Class: Substituted Phenethylamine / Amino Alcohol.
Executive Summary & Safety Philosophy
As a Senior Application Scientist, I emphasize that "disposal" is not the end of an experiment but a critical phase of chemical stewardship. For 2-Amino-1-(2,4-dimethoxyphenyl)ethanol , improper disposal poses specific risks due to its dual functionality (basic amine + electron-rich aromatic ring).
The Core Directive: This compound must never be disposed of via sanitary sewer drains. Its structural similarity to bioactive catecholamine precursors necessitates strict segregation from the municipal water supply to prevent aquatic toxicity and regulatory violations.
Hazard Characterization for Waste Streams
Before handling waste, you must understand the chemical behaviors that dictate the disposal path.[1]
| Property | Value / Characteristic | Disposal Implication |
| Functional Groups | Primary Amine (-NH₂), Hydroxyl (-OH), Dimethoxy ether | Basic: Incompatible with strong acids (exothermic salt formation). Electron-rich: Incompatible with strong oxidizers. |
| Physical State | Solid (typically off-white powder) | Requires "Hazardous Solid" segregation; do not solubilize solely for disposal. |
| Solubility | Soluble in alcohols, DMSO, dilute acids | Waste streams will likely be organic solvent mixtures. |
| Reactivity | Nucleophilic (Amine) | Crucial: Do not mix with acylating agents (acid chlorides) or bleach (hypochlorites) in the waste drum. |
| RCRA Status | Not P-Listed or U-Listed (Specific) | Classified by Characteristic (potentially Toxic/Irritant). Treat as Non-Halogenated Organic Waste . |
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Spills)
Applicability: Expired reagents, weigh-boat residues, or spill cleanup materials.
-
Segregation: Do not mix with general trash or biohazard waste.[1]
-
Containerization: Transfer the solid into a clear, wide-mouth polyethylene (HDPE) or glass jar.
-
Scientific Logic: HDPE is resistant to the basic nature of the amine.
-
-
Labeling: Affix a hazardous waste label.
-
Constituents: "2-Amino-1-(2,4-dimethoxyphenyl)ethanol" (Do not use abbreviations).
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
-
Secondary Containment: Place the sealed jar into a secondary bin or Ziploc-style chemical bag to prevent cross-contamination during transport.
Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)
Applicability: Filtrates from recrystallization or reaction solvents.
-
pH Check: If the solution was acidified during workup, ensure the pH is not < 2.0 before adding to a general organic drum (to prevent corrosion of metal safety cans).
-
Solvent Segregation:
-
Scenario 1 (Non-Halogenated): If dissolved in Ethanol, Methanol, or Ethyl Acetate, dispose of in the Non-Halogenated Organic Waste stream.
-
Scenario 2 (Halogenated): If dissolved in DCM or Chloroform, dispose of in the Halogenated Waste stream.
-
-
Incompatibility Check (The "Bleach Rule"):
Protocol C: Contaminated Glassware & Debris
Applicability: Vials, pipettes, and gloves.
-
Triple Rinse: Rinse glassware with a compatible solvent (e.g., Ethanol) three times.
-
Rinsate Disposal: Collect the first three rinses as Liquid Organic Waste (Protocol B).
-
Glass Disposal: Once triple-rinsed and air-dried, the glassware is legally "RCRA Empty" and can be disposed of in the Broken Glass / Sharps container (unless local EHS rules are stricter).
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the logical flow for categorizing waste containing 2-Amino-1-(2,4-dimethoxyphenyl)ethanol.
Figure 1: Decision matrix for segregating amine-based chemical waste streams to ensure RCRA compliance.
Regulatory & Compliance Context (RCRA)
While this specific CAS is not typically listed on the EPA's "P-List" (acutely hazardous) or "U-List" (toxic), it must be managed under the "Cradle-to-Grave" principle.
-
Waste Coding: If the waste exhibits toxicity characteristics (based on TCLP testing) or ignitability (flash point < 60°C due to solvent), it falls under 40 CFR 261 .
-
Generator Responsibility: The researcher is responsible for accurate characterization. When in doubt, code as D001 (Ignitable) if in solvent, or generic Hazardous Waste pending EHS profiling.
Emergency Procedures
In the event of a spill outside the fume hood:
-
Isolate: Evacuate the immediate area.
-
PPE: Don nitrile gloves, lab coat, and safety goggles.
-
Neutralize/Absorb:
-
Liquids: Absorb with vermiculite or a dedicated organic spill kit.
-
Solids: Dampen a paper towel with water (to prevent dust) and wipe up.
-
-
Disposal: Place all cleanup materials into a sealed bag and label as "Spill Debris - Hazardous."
References
-
TCI Chemicals. (2024).[4][5] Safety Data Sheet: 2-(2-Aminoethoxy)ethanol (Analogous Structure Safety Data). Retrieved from
-
US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from
Sources
Personal protective equipment for handling 2-Amino-1-(2,4-dimethoxyphenyl)ethanol
Topic: Personal Protective Equipment (PPE) & Handling Protocols for 2-Amino-1-(2,4-dimethoxyphenyl)ethanol Content Type: Operational Safety Guide (Read-Across Methodology) Audience: R&D Scientists, Process Chemists, HSE Officers[1]
Executive Safety Summary: The "Read-Across" Imperative
Senior Scientist Note: As of current chemical indexing, specific toxicological datasets for the 2,4-isomer (2-Amino-1-(2,4-dimethoxyphenyl)ethanol) are limited compared to its structural isomer, Desglymidodrine (2-Amino-1-(2,5-dimethoxyphenyl)ethanol, CAS 3600-87-1).[1]
Therefore, this protocol applies the Precautionary Principle using Read-Across Toxicology . We treat this compound with the safety profile of its most hazardous functional analogs (phenylethanolamines and amino-alcohols).[1] These compounds are characteristically basic (high pKa) , capable of causing chemical burns or severe irritation to mucous membranes, and possess significant acute toxicity profiles upon ingestion or inhalation.
Immediate Hazard Classification (Derived):
-
Physical State: Solid (likely white/off-white powder).[1][2]
-
Primary Risks: Skin Corrosion/Irritation (Category 1B/2), Serious Eye Damage (Category 1), STOT-SE (Respiratory Irritation).[1]
-
Chemical Incompatibility: Violent reaction with strong oxidizers and acid chlorides; exothermic neutralization with strong acids.
Risk Assessment & PPE Selection Matrix
The choice of PPE is dictated by the compound's ability to protonate at physiological pH (damaging membranes) and its physical form (dust generation).
PPE Decision Logic Diagram
This flowchart guides your PPE selection based on the specific manipulation being performed.[1]
Figure 1: Decision logic for selecting PPE based on physical state and solvent carrier. Note the escalation to Laminate gloves for penetrating solvents.
Detailed PPE Specifications
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Respiratory | Engineering Control: Fume Hood (Face velocity 80–100 fpm).[1] PPE: N95/P100 (if hood unavailable). | As a solid amine, static charge can aerosolize particles. Inhalation causes immediate upper respiratory tract irritation (alkaline hydrolysis of mucous membranes). |
| Hand (Solid) | Double Nitrile (Outer: 5 mil, Inner: 4 mil). | Solids have low permeation rates. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin. |
| Hand (Solution) | Laminate (Silver Shield) or High-Grade Nitrile (>8 mil).[1] | Amino-alcohols can facilitate skin absorption.[1] Standard thin nitrile degrades rapidly in the presence of amine-solvent mixtures (e.g., DCM/Amine).[1] |
| Eye/Face | Chemical Splash Goggles (Indirect Vent). | Critical: Safety glasses are insufficient for solid amines. Dust can bypass side shields, reacting with eye moisture to cause corneal burns. |
| Body | Lab Coat (Poly/Cotton) + Chemical Apron (for >10g).[1] | Standard protection.[3][4][5][6][7][8] Ensure wrists are covered (glove-over-cuff technique).[1] |
Operational Protocols: Step-by-Step
Protocol A: Safe Weighing & Transfer (Solid State)
The highest risk of exposure occurs during the transition from bulk container to reaction vessel.
-
Static Neutralization:
-
Action: Place an ionizing fan or static gun near the balance inside the fume hood.
-
Why: Phenylethanolamines are organic solids prone to triboelectric charging. Static discharge can scatter the powder, creating an inhalation hazard.
-
-
The "Closed Transfer" Technique:
-
Do not use a spatula to dump powder into a flask.
-
Weigh the solid into a tared weighing boat or vial.
-
Use a wide-mouth funnel or a powder addition funnel to transfer into the reaction vessel.[1]
-
Rinse: Immediately rinse the weighing boat/vial with the reaction solvent into the vessel to capture residual dust.
-
-
Decontamination:
-
Wipe the balance area with a wet paper towel (water/surfactant) immediately after use. Do not use compressed air.
-
Protocol B: Solution Preparation & Reaction
Amine groups can react exothermically with acids or electrophiles.
-
Solvent Addition:
-
Add solvent slowly. If dissolving in acidic media, expect an exotherm. Cool the vessel in an ice bath (0°C) during addition.
-
-
Reaction Monitoring:
-
If using as a nucleophile (e.g., attacking an alkyl halide), ensure the system is vented through a bubbler or scrubber to trap any volatile byproducts.
-
Emergency Response & Disposal
Spill Response Workflow
Standard "sweep and dump" is unsafe for active pharmaceutical intermediates (APIs).[1]
Figure 2: Spill containment workflow emphasizing neutralization of the basic amine prior to collection.[1]
Specific Spill Steps:
-
Neutralization: Do not dry sweep. Cover the spill with a dilute weak acid (e.g., 5% Citric Acid or dilute Acetic Acid) to protonate the amine, reducing volatility and reactivity.
-
Absorption: Mix the wet slurry with vermiculite or dry sand.
-
Collection: Scoop into a high-density polyethylene (HDPE) waste pail. Label as "Organic Basic Solid Waste."
Disposal Guidelines (RCRA Compliance)
-
Waste Stream: Segregate as Alkaline Organic Waste .
-
Incompatibility: NEVER mix with acidic waste streams (e.g., acid chlorides, sulfuric acid waste) in the central accumulation area. This can cause rapid pressurization and explosion.
-
Container: Polyethylene (HDPE) or Glass. Avoid metal containers if the compound is in a corrosive solution.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119579, Midodrine (Structural Analog). Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Sources
- 1. (R)-2-Amino-2-(3,4-dimethoxyphenyl)ethanol | 114673-68-6 [sigmaaldrich.com]
- 2. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 3600-87-1 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 8. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
